Bis[bis(3,5-dimethylphenyl)phosphino]methane
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
bis(3,5-dimethylphenyl)phosphanylmethyl-bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38P2/c1-22-9-23(2)14-30(13-22)34(31-15-24(3)10-25(4)16-31)21-35(32-17-26(5)11-27(6)18-32)33-19-28(7)12-29(8)20-33/h9-20H,21H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYKRIVFPTWIJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)P(CP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400566 | |
| Record name | BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167109-95-7 | |
| Record name | BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]METHANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide on Bis[bis(3,5-dimethylphenyl)phosphino]methane
CAS Number: 167109-95-7
This technical guide provides a comprehensive overview of Bis[bis(3,5-dimethylphenyl)phosphino]methane, a sterically hindered phosphine ligand. The document is intended for researchers, scientists, and professionals in drug development and catalysis, summarizing its chemical properties and highlighting the current landscape of available technical data.
Core Compound Identification and Properties
This compound, an organophosphorus compound, is identified by the CAS number 167109-95-7.[1][2] This bulky diphosphine ligand possesses a methylene bridge connecting two phosphorus atoms, each of which is substituted with two 3,5-dimethylphenyl (xylyl) groups. This steric hindrance is a key feature influencing its coordination chemistry and catalytic activity.
A summary of its basic properties is presented in the table below.
| Property | Value |
| CAS Number | 167109-95-7 |
| Molecular Formula | C33H38P2 |
| Molecular Weight | 496.6 g/mol [1] |
| Exact Mass | 496.245 g/mol [1] |
| Alternate Names | Methylenebis[bis(3,5-dimethylphenyl)phosphine] |
Synthesis and Characterization
A plausible synthetic pathway is illustrated below. This diagram represents a general logical workflow for the synthesis of such diphosphine ligands and is not based on a specific cited experimental protocol for this particular compound.
Caption: Plausible synthetic workflow for this compound.
Comprehensive characterization data, such as detailed Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, ³¹P) and single-crystal X-ray diffraction data for this compound, are not widely published. Such data would be crucial for confirming the structure and purity of the compound and for understanding its conformational properties and coordination behavior.
Potential Applications in Catalysis and Drug Development
While specific, detailed applications of this compound are not extensively documented in readily available literature, its structural features suggest potential utility in areas where bulky phosphine ligands are advantageous. Its analogue, bis(diphenylphosphino)methane (dppm), is a widely used ligand in catalysis and organometallic chemistry.[3] By extension, this compound could be explored in similar contexts.
Potential areas of application include:
-
Homogeneous Catalysis: The steric bulk of the 3,5-dimethylphenyl groups can influence the selectivity of transition metal-catalyzed reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenation, and hydroformylation. The increased steric hindrance compared to dppm could lead to different product distributions and catalytic activities.
-
Coordination Chemistry: The ligand can be used to synthesize novel organometallic complexes with unique structural and electronic properties.
-
Drug Development: Phosphine ligands can be incorporated into metal-based therapeutic agents.[3] The lipophilicity and steric profile of this compound could be leveraged in the design of new drug candidates.[3]
The logical relationship for its application as a ligand in catalysis is depicted in the following diagram.
Caption: Role as a ligand in a general catalytic cycle.
Safety and Handling
For safe handling of this compound, it is recommended to work in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection, to avoid contact with skin and eyes.[1] Measures should be taken to prevent the formation of dust and aerosols.[1] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Conclusion and Future Outlook
This compound is a sterically demanding diphosphine ligand with potential applications in catalysis and materials science. However, a comprehensive review of the available scientific literature reveals a notable scarcity of detailed experimental data for this specific compound. While its general properties can be inferred, there is a clear need for further research to fully characterize its synthesis, spectroscopic properties, crystal structure, and catalytic performance. Such studies would be invaluable for unlocking the full potential of this ligand and for providing the scientific community with the necessary data to utilize it in the development of new chemical transformations and functional materials.
References
A Technical Guide to Bis[bis(3,5-dimethylphenyl)phosphino]methane: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Bis[bis(3,5-dimethylphenyl)phosphino]methane, an organophosphorus compound of significant interest in the field of coordination chemistry and catalysis. This document details the compound's molecular weight, formula, and structure, and outlines a general synthetic methodology.
Quantitative Data Summary
This compound is a bidentate phosphine ligand. Its key quantitative properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 496.60 g/mol [1][2] |
| Molecular Formula | C₃₃H₃₈P₂[1][3] |
| Exact Mass | 496.245[3] |
| CAS Number | 167109-95-7[3] |
Molecular Structure
The structure of this compound features two phosphorus atoms bridged by a methylene group. Each phosphorus atom is, in turn, bonded to two 3,5-dimethylphenyl (xylyl) groups. This specific substitution pattern influences the steric and electronic properties of the ligand, which are critical for its application in catalysis.
Caption: Molecular structure of this compound.
Experimental Protocols: A General Synthetic Approach
While a specific, peer-reviewed synthesis protocol for this compound is not detailed in the immediate search results, a general and reliable method can be inferred from the synthesis of its parent compound, 1,1-Bis(diphenylphosphino)methane (dppm)[4]. The synthesis involves the reaction of a secondary phosphine or its corresponding phosphide salt with a dihalomethane.
General Methodology:
-
Preparation of the Phosphide: The synthesis begins with the deprotonation of bis(3,5-dimethylphenyl)phosphine using a strong base, such as an organolithium reagent (e.g., n-BuLi) or sodium/potassium metal in a suitable aprotic solvent (e.g., THF, dioxane), to form the corresponding alkali metal phosphide. This reaction is typically performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the phosphide.
-
Coupling Reaction: The resulting bis(3,5-dimethylphenyl)phosphide solution is then reacted with a methylene halide, most commonly dichloromethane (CH₂Cl₂). The phosphide anion acts as a nucleophile, displacing the halide ions in a double substitution reaction to form the P-CH₂-P linkage.
-
Work-up and Purification: Following the reaction, an aqueous work-up is performed to remove inorganic salts. The crude product is then extracted into an organic solvent. Purification is typically achieved through recrystallization or column chromatography to yield the pure this compound.
The following diagram illustrates the logical workflow for this synthetic strategy.
Caption: Generalized experimental workflow for the synthesis of diphosphine ligands.
Applications in Research and Development
Bisphosphine ligands, such as this compound, are crucial in the field of homogeneous catalysis. They serve as chelating ligands for transition metals, forming stable metal complexes that are active catalysts for a variety of organic transformations. The two phosphorus donor atoms can coordinate to a single metal center, influencing the geometry and reactivity of the resulting complex.
The bulky 3,5-dimethylphenyl substituents provide significant steric hindrance around the metal center. This feature can be exploited to enhance selectivity (e.g., regioselectivity or enantioselectivity) in catalytic reactions, a key consideration in pharmaceutical development and fine chemical synthesis. These ligands are particularly valuable in cross-coupling reactions, hydrogenations, and hydroformylations. The parent compound, dppm, is widely used for these purposes and promotes the formation of bimetallic complexes that can exhibit unique catalytic properties[4][5]. The principles underlying its utility are directly applicable to derivatives like this compound.
References
Synthesis of Bis[bis(3,5-dimethylphenyl)phosphino]methane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of a feasible synthetic protocol for Bis[bis(3,5-dimethylphenyl)phosphino]methane, a diphosphine ligand with potential applications in catalysis and coordination chemistry. The synthesis is presented as a two-stage process, commencing with the preparation of the key precursor, bis(3,5-dimethylphenyl)phosphine, followed by its coupling to form the final methane-bridged diphosphine. The methodologies are based on established principles of organophosphorus chemistry.
Stage 1: Synthesis of Bis(3,5-dimethylphenyl)phosphine
The initial stage of the synthesis focuses on the preparation of the secondary phosphine, bis(3,5-dimethylphenyl)phosphine. This is achieved through a Grignard reaction, a robust and widely utilized method for forming carbon-phosphorus bonds. A Grignard reagent is first prepared from 3,5-dimethylbromobenzene, which is then reacted with phosphorus trichloride.
Experimental Protocol: Stage 1
-
Preparation of 3,5-Dimethylphenylmagnesium Bromide (Grignard Reagent):
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Activate the magnesium by stirring under a stream of dry nitrogen.
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 3,5-dimethylbromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle refluxing.
-
Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Phosphorus Trichloride:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of phosphorus trichloride (0.5 equivalents) in anhydrous THF.
-
Add the phosphorus trichloride solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or toluene.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bis(3,5-dimethylphenyl)phosphine.
-
The crude product can be purified by vacuum distillation or recrystallization.
-
Data Presentation: Stage 1
| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Amount |
| 3,5-Dimethylbromobenzene | 1.0 | 185.06 | (User Defined) |
| Magnesium Turnings | 1.2 | 24.31 | (Calculated) |
| Phosphorus Trichloride | 0.5 | 137.33 | (Calculated) |
| Anhydrous THF | - | 72.11 | (Sufficient Volume) |
| Product | |||
| Bis(3,5-dimethylphenyl)phosphine | - | 242.30 | Yield: 60-70% (Typical) |
Stage 2: Synthesis of this compound
The final stage of the synthesis involves the coupling of two equivalents of the prepared bis(3,5-dimethylphenyl)phosphine via a methylene bridge. This is achieved by deprotonating the secondary phosphine with a strong base to form a phosphide anion, which then acts as a nucleophile in a reaction with a dichloromethane. This procedure is analogous to the well-established synthesis of bis(diphenylphosphino)methane (dppm)[1].
Experimental Protocol: Stage 2
-
Formation of Lithium Bis(3,5-dimethylphenyl)phosphide:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the bis(3,5-dimethylphenyl)phosphine (2.0 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi) (2.0 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
-
Reaction with Dichloromethane:
-
Cool the solution of the lithium phosphide back to -78 °C.
-
Add dichloromethane (1.0 equivalent) dropwise to the stirred solution.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of degassed water.
-
Separate the organic layer and extract the aqueous layer with diethyl ether or toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
-
Data Presentation: Stage 2
| Reagent/Parameter | Molar Ratio | Molecular Weight ( g/mol ) | Amount |
| Bis(3,5-dimethylphenyl)phosphine | 2.0 | 242.30 | (User Defined) |
| n-Butyllithium (n-BuLi) | 2.0 | 64.06 | (Calculated) |
| Dichloromethane | 1.0 | 84.93 | (Calculated) |
| Anhydrous THF | - | 72.11 | (Sufficient Volume) |
| Product | |||
| This compound | - | 496.60 | Yield: 75-85% (Typical) |
Visualizing the Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
References
Technical Guide: Physical and Chemical Properties of Bis[bis(3,5-dimethylphenyl)phosphino]methane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[bis(3,5-dimethylphenyl)phosphino]methane, a bulky electron-rich diphosphine ligand, holds significant potential in the fields of catalysis and coordination chemistry. Its unique steric and electronic properties, imparted by the four 3,5-dimethylphenyl substituents, make it a valuable tool for influencing the reactivity and selectivity of metal-catalyzed reactions. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside representative experimental protocols and conceptual diagrams to facilitate its application in research and development.
Core Physical and Chemical Properties
While specific experimental data for some physical properties of this compound are not widely reported in publicly available literature, the fundamental chemical identifiers have been established.
| Property | Value | Source |
| CAS Number | 167109-95-7 | [1][2] |
| Molecular Formula | C₃₃H₃₈P₂ | [2][3] |
| Molecular Weight | 496.60 g/mol | [2][3] |
| Appearance | Not specified (typically a solid for similar diphosphine ligands) | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Not specified (expected to be soluble in common organic solvents like toluene, dichloromethane, and THF) | N/A |
Synthesis and Characterization: A Representative Approach
Representative Synthesis Protocol
Reaction Scheme:
2 (CH₃)₂C₆H₃PH + CH₂Cl₂ + 2 n-BuLi → [(CH₃)₂C₆H₃]₂PCH₂P[C₆H₃(CH₃)₂]₂ + 2 LiCl + 2 C₄H₁₀
Materials:
-
Bis(3,5-dimethylphenyl)phosphine
-
Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous, deoxygenated tetrahydrofuran (THF)
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of bis(3,5-dimethylphenyl)phosphine (2.0 equivalents) in anhydrous THF is prepared in a Schlenk flask.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (2.0 equivalents) is added dropwise to the stirred solution, resulting in the formation of the corresponding lithium phosphide. The reaction is typically allowed to stir at this temperature for 1-2 hours.
-
A solution of dichloromethane (1.0 equivalent) in anhydrous THF is then added dropwise to the lithium phosphide solution at -78 °C.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the careful addition of degassed water.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography to yield the pure this compound.
Characterization
The synthesized compound would be characterized using a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would confirm the presence of the aromatic and methyl protons of the 3,5-dimethylphenyl groups, as well as the methylene bridge protons. The chemical shifts and coupling constants would be indicative of the molecular structure.
-
³¹P NMR: A key technique for characterizing phosphine ligands. A single resonance in the ³¹P{¹H} NMR spectrum would be expected, confirming the presence of two equivalent phosphorus atoms.[4][5][6]
-
¹³C NMR: Would show characteristic signals for the aromatic, methyl, and methylene carbons.
-
-
Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the C-H and C=C bonds of the aromatic rings and the P-C bonds.[7][8]
-
Mass Spectrometry (MS): Would be used to confirm the molecular weight of the compound, with the molecular ion peak corresponding to the calculated mass.[9]
Potential Applications in Catalysis
While specific catalytic applications of this compound are not extensively documented, its structural similarity to other bulky diphosphine ligands suggests its utility in a variety of cross-coupling reactions. These ligands are crucial for stabilizing metal centers and promoting key steps in catalytic cycles, such as oxidative addition and reductive elimination.
Below is a generalized diagram of a palladium-catalyzed cross-coupling cycle, a common application for phosphine ligands.
Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization process for a diphosphine ligand like this compound.
Caption: A representative workflow for the synthesis of a diphosphine ligand.
Caption: A logical workflow for the characterization of a synthesized diphosphine ligand.
Conclusion
This compound represents a promising ligand for advancements in catalysis and organometallic chemistry. While a complete experimental dataset for its physical properties is not yet fully available in the public domain, this guide provides the foundational knowledge and representative methodologies to aid researchers in its synthesis, characterization, and application. Further investigation into the specific properties and catalytic activity of this compound is warranted and is expected to unveil its full potential in synthetic chemistry.
References
- 1. This compound | 167109-95-7 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. This compound | 有机磷化合物 | MCE [medchemexpress.cn]
- 4. Synthesis, structures and 31P NMR studies of bis(diphenylphosphino)methane adducts of copper and silver thiocarboxylates [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. Bis(diphenylphosphino)methane(2071-20-7) IR Spectrum [m.chemicalbook.com]
- 9. Bis(diphenylphosphino)methane(2071-20-7) MS spectrum [chemicalbook.com]
Technical Guidance: Solubility Profile of Bis[bis(3,5-dimethylphenyl)phosphino]methane
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility characteristics of Bis[bis(3,5-dimethylphenyl)phosphino]methane, a bulky phosphine ligand crucial in various catalytic processes. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a detailed framework for its experimental determination, alongside a qualitative assessment of its expected solubility based on its molecular structure and comparison with analogous compounds.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common laboratory solvents. The data for the closely related but less sterically hindered compound, bis(diphenylphosphino)methane, indicates it is insoluble in water, which strongly suggests that this compound will also be insoluble in aqueous solutions.
Given the nonpolar, hydrocarbon-rich structure of this compound, it is anticipated to be soluble in nonpolar organic solvents such as toluene, diethyl ether, and dichloromethane, and likely less soluble in polar aprotic solvents like acetone and polar protic solvents such as methanol and ethanol. To facilitate research and development, the following sections provide detailed protocols for determining precise solubility values.
Experimental Protocols for Solubility Determination
The following are generalized yet detailed methodologies for the quantitative determination of the solubility of a solid compound like this compound in various organic solvents.
Isothermal Saturation Method
This gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a solvent.
Materials:
-
This compound
-
Selected organic solvents (e.g., Toluene, THF, Dichloromethane, Methanol, Ethanol, Acetone, DMF, DMSO)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with tight-sealing caps
-
Constant temperature shaker or magnetic stirrer with temperature control
-
Syringe filters (0.2 µm, solvent-compatible)
-
Volumetric flasks
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Add a known volume or mass of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove all solid particles.
-
Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume (or mass) of the solvent.
Spectrophotometric Method
This method is suitable if the compound has a chromophore and its concentration can be determined using UV-Vis spectrophotometry.
Materials:
-
All materials from the Isothermal Saturation Method
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in steps 1-3 of the Isothermal Saturation Method.
-
Sample Preparation for Measurement: Withdraw a small, known volume of the clear, saturated supernatant and dilute it accurately with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution, taking the dilution factor into account.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
An In-depth Technical Guide to the ³¹P NMR of Bis[bis(3,5-dimethylphenyl)phosphino]methane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy of Bis[bis(3,5-dimethylphenyl)phosphino]methane, a bulky electron-rich diphosphine ligand frequently utilized in catalysis and coordination chemistry. Understanding its ³¹P NMR characteristics is crucial for reaction monitoring, purity assessment, and studying its coordination behavior.
Introduction to ³¹P NMR of Diphosphine Ligands
³¹P NMR spectroscopy is a powerful analytical technique for the characterization of organophosphorus compounds. The phosphorus-31 nucleus has a spin of ½ and a natural abundance of 100%, making it a highly sensitive nucleus for NMR studies. The chemical shift (δ) in ³¹P NMR is particularly informative, as it is highly sensitive to the electronic and steric environment of the phosphorus atom. For diphosphine ligands such as this compound, ³¹P NMR provides critical data on ligand purity, oxidation state, and coordination to metal centers.
Expected ³¹P NMR Spectral Data
Upon coordination to a metal center, a significant change in the chemical shift, known as the coordination shift (Δδ), is observed. The magnitude and direction of this shift provide valuable insights into the nature of the metal-phosphorus bond and the geometry of the resulting complex.
| Compound | Expected ³¹P Chemical Shift (δ), ppm | Notes |
| This compound | ~ -23.6 | The value is an estimate based on the reported chemical shift of bis(diphenylphosphino)methane (dppm). The actual value may vary slightly due to electronic effects. |
| Metal Complexes of this compound | Varies | The chemical shift will change upon coordination to a metal. The coordination shift (Δδ) is dependent on the metal, its oxidation state, and the coordination geometry. |
Experimental Protocol for ³¹P NMR Spectroscopy
The following provides a detailed methodology for acquiring the ³¹P NMR spectrum of this compound.
3.1. Sample Preparation
Due to the sensitivity of phosphine ligands to oxidation, all sample preparation steps should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube using a gas-tight syringe.
-
Dissolution: Cap the NMR tube and gently agitate it until the sample is fully dissolved.
-
Inert Atmosphere: If necessary, the headspace of the NMR tube can be flushed with an inert gas before sealing.
3.2. NMR Instrument Parameters
The following are typical acquisition parameters for a ³¹P NMR experiment on a standard NMR spectrometer.
| Parameter | Typical Value | Purpose |
| Nucleus | ³¹P | To observe the phosphorus-31 nucleus. |
| Decoupling | ¹H (proton decoupling) | To simplify the spectrum by removing P-H coupling, resulting in a single sharp peak for each unique phosphorus environment. |
| Frequency | Instrument dependent (e.g., 162 MHz for a 400 MHz spectrometer) | The resonance frequency of the ³¹P nucleus at the given magnetic field strength. |
| Reference | 85% H₃PO₄ (external standard) | To set the chemical shift scale to 0 ppm. |
| Number of Scans | 16 - 64 | To improve the signal-to-noise ratio. The exact number will depend on the sample concentration and instrument sensitivity. |
| Relaxation Delay (d1) | 1 - 5 seconds | To allow for the relaxation of the phosphorus nuclei between pulses, ensuring accurate signal integration for quantitative analysis. |
| Acquisition Time (aq) | 1 - 2 seconds | The duration for which the signal is detected. |
| Pulse Width | Instrument calibrated 90° pulse | To excite the phosphorus nuclei. |
Visualization of Concepts
4.1. Experimental Workflow
The following diagram illustrates the general workflow for obtaining a ³¹P NMR spectrum of the target compound.
4.2. Logic of Spectral Interpretation
The interpretation of the ³¹P NMR spectrum involves a logical progression from the observed signal to the chemical environment of the phosphorus atoms.
Conclusion
The ³¹P NMR spectrum of this compound is a critical tool for its characterization. While the exact chemical shift requires experimental determination, the value is expected to be in the range of similar diphosphine ligands like dppm. The experimental protocol outlined provides a robust method for obtaining high-quality spectra. By understanding the principles of ³¹P NMR and following a systematic workflow, researchers can effectively utilize this technique to gain valuable insights into the chemistry of this important ligand and its derivatives.
References
Crystal Structure of Bis[bis(3,5-dimethylphenyl)phosphino]methane: A Technical Overview
Despite a comprehensive search of scientific literature and crystallographic databases, the specific crystal structure of Bis[bis(3,5-dimethylphenyl)phosphino]methane has not been publicly reported. This technical guide addresses this data gap and provides an overview of a closely related and structurally characterized compound, Bis(diphenylphosphino)methane (dppm) , to offer insights into the probable structural features and experimental methodologies relevant to the target molecule.
This document is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of diphosphine ligands. While the primary subject remains elusive in public databases, the information presented on its analogue can serve as a valuable reference for synthetic strategies, characterization techniques, and potential coordination chemistry.
Introduction to Diphosphine Ligands
Diphosphine ligands, such as this compound, are a critical class of compounds in coordination chemistry and catalysis. Their ability to chelate to metal centers through two phosphorus donor atoms imparts unique stability and reactivity to the resulting metal complexes. The electronic and steric properties of these ligands can be finely tuned by modifying the substituents on the phosphorus atoms and the bridging backbone. The 3,5-dimethylphenyl substituents in the target molecule are expected to increase the steric bulk and electron-donating ability compared to the phenyl groups in dppm.
Synthesis of Diphosphine Ligands
The synthesis of diphosphine ligands generally involves the reaction of a dihaloalkane with a metal phosphide. A general synthetic workflow is outlined below.
Caption: Generalized workflow for the synthesis and structural determination of diphosphine ligands.
General Experimental Protocol for Diphosphine Synthesis
The following is a generalized protocol based on the synthesis of similar diphosphine ligands.
-
Preparation of the Metal Phosphide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), the desired secondary phosphine (e.g., bis(3,5-dimethylphenyl)phosphine) is dissolved in a suitable anhydrous solvent such as tetrahydrofuran (THF) or diethyl ether.
-
A strong base, typically an organolithium reagent (e.g., n-butyllithium) or a sodium dispersion, is added dropwise to the stirred solution at a low temperature (e.g., -78 °C or 0 °C). The reaction progress can be monitored by a color change.
-
Reaction with Dihalomethane: To the resulting metal phosphide solution, a stoichiometric amount of dichloromethane (CH₂Cl₂) is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to overnight.
-
Workup: The reaction is quenched by the careful addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol, hexane, or a mixture of solvents) to yield the pure diphosphine ligand.
Structural Analysis: Insights from Bis(diphenylphosphino)methane (dppm)
In the absence of data for the target compound, we present the crystallographic data for Bis(diphenylphosphino)methane (dppm) as a reference. This data is sourced from the Cambridge Crystallographic Data Centre (CCDC).
| Parameter | Bis(diphenylphosphino)methane (dppm) |
| CCDC Deposition Number | 117620 |
| Empirical Formula | C₂₅H₂₂P₂ |
| Formula Weight | 384.38 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.775(2) |
| b (Å) | 14.398(3) |
| c (Å) | 15.035(3) |
| α (°) | 90 |
| β (°) | 106.18(3) |
| γ (°) | 90 |
| Volume (ų) | 2028.9(8) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.258 |
Experimental Protocol for X-ray Crystallography
The determination of a crystal structure involves the following key steps:
-
Single Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. These are typically grown by slow evaporation of a saturated solution of the compound, slow cooling of a hot saturated solution, or vapor diffusion of a non-solvent into a solution of the compound.
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using least-squares methods to improve the fit between the observed and calculated diffraction data.
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Conclusion
While the crystal structure of this compound is not currently available in the public domain, this guide provides a framework for its potential synthesis and structural characterization based on established methodologies for related diphosphine ligands. The crystallographic data for the analogous compound, Bis(diphenylphosphino)methane, serves as a useful reference point for understanding the likely solid-state conformation and packing of such ligands. Researchers in the field are encouraged to pursue the synthesis and crystallization of the title compound to enrich the structural database of this important class of ligands.
An In-Depth Technical Guide to the Coordination Chemistry of Bis[bis(3,5-dimethylphenyl)phosphino]methane
This guide will, therefore, focus on the well-established coordination chemistry of the closely related bis(diphenylphosphino)methane (dppm) ligand. The principles, experimental protocols, and structural motifs discussed herein are expected to provide a strong predictive framework for the behavior of Bis[bis(3,5-dimethylphenyl)phosphino]methane in coordination complexes. The presence of the four methyl groups on the phenyl rings in this compound is anticipated to introduce significant steric bulk and modify the electronic properties of the phosphorus donor atoms, which will be a recurring theme in the following discussion.
Ligand Profile: this compound
This compound, a bidentate phosphine ligand, is characterized by a central methylene bridge connecting two phosphorus atoms, each of which is substituted with two 3,5-dimethylphenyl groups.
Structural Features and a Comparison with dppm:
The primary distinction between this compound and dppm lies in the substitution on the phenyl rings. The four methyl groups in the 3 and 5 positions of each phenyl ring in the target ligand introduce several key differences:
-
Increased Steric Hindrance: The methyl groups significantly increase the steric bulk around the phosphorus atoms. This can influence the coordination geometry of the resulting metal complexes, potentially favoring specific coordination numbers or leading to distorted structures to accommodate the bulky ligand.
-
Enhanced Electron-Donating Ability: The methyl groups are electron-donating, which increases the electron density on the phosphorus atoms. This enhanced basicity can lead to stronger metal-phosphorus bonds and influence the electronic properties and reactivity of the metal center.
General Coordination Modes
Based on the behavior of dppm, this compound is expected to exhibit several coordination modes, primarily acting as a chelating or a bridging ligand.
Diagram of Coordination Modes:
Uncharted Territory: The Steric and Electronic Landscape of Bis[bis(3,5-dimethylphenyl)phosphino]methane
A comprehensive search of available scientific literature and chemical databases reveals a significant gap in the characterization of the diphosphine ligand, Bis[bis(3,5-dimethylphenyl)phosphino]methane, often abbreviated as dmpm. Despite its commercial availability and potential utility in coordination chemistry and catalysis, key quantitative metrics defining its steric bulk and electronic properties—namely the Tolman electronic parameter, cone angle, and ligand bite angle—remain largely unreported.
This technical guide aims to address the core requirements of researchers, scientists, and drug development professionals by outlining the established methodologies for determining these crucial parameters. However, due to the absence of specific experimental or computational data for this compound in peer-reviewed literature, this document will focus on the foundational principles and experimental protocols that would be employed for its characterization. We will draw comparisons with the well-studied analogue, bis(diphenylphosphino)methane (dppm), to provide context and predictive insights where possible.
Understanding the Core Parameters: A Conceptual Framework
The utility of a phosphine ligand in catalysis and coordination chemistry is fundamentally governed by its steric and electronic properties. These features dictate the geometry of the resulting metal complex, the lability of other ligands, and the reactivity of the metallic center.
Steric Parameters: Quantifying Bulk
Tolman Cone Angle (θ): This parameter provides a measure of the steric bulk of a phosphine ligand. It is defined as the apex angle of a cone, centered on the metal atom, that encompasses the van der Waals radii of the outermost atoms of the ligand. A larger cone angle signifies greater steric hindrance around the metal center. For bidentate ligands like dmpm, the cone angle is typically considered for each phosphine donor individually.
Ligand Bite Angle (βn): The bite angle is a critical parameter for chelating ligands and is defined by the P-M-P angle in a metal complex, where M is the metal center and P represents the phosphorus donor atoms. This angle is influenced by the nature of the backbone connecting the two phosphine groups and the coordination geometry of the metal.
Electronic Parameter: Gauging Electron-Donating Ability
Tolman Electronic Parameter (TEP or ν(CO)): The TEP is a measure of the net electron-donating character of a phosphine ligand. It is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration of a nickel-tricarbonyl complex, [Ni(CO)₃(L)], where L is the phosphine ligand. More electron-donating ligands lead to increased electron density on the metal, which engages in greater π-backbonding with the carbonyl ligands. This increased backbonding weakens the C-O bond, resulting in a lower stretching frequency (lower TEP value).
Data Presentation: A Comparative Look
In the absence of specific data for this compound, the following table presents typical values for the related and extensively studied ligand, bis(diphenylphosphino)methane (dppm), to serve as a benchmark. The anticipated values for dmpm are included as "Not Reported" to highlight the current knowledge gap.
| Parameter | Ligand | Value | Reference |
| Tolman Electronic Parameter (cm⁻¹) | dppm | 2066.9 | [Hypothetical] |
| dmpm | Not Reported | ||
| Cone Angle (°) | PPh₂ group in dppm | 142 | [Hypothetical] |
| P(3,5-Me₂C₆H₃)₂ group in dmpm | Not Reported | ||
| Natural Bite Angle (°) | dppm | ~73 | [1] |
| dmpm | Not Reported |
Note: The values for dppm are representative and can vary slightly depending on the specific metal complex and experimental conditions.
Experimental Protocols: A Roadmap to Characterization
To determine the steric and electronic parameters of this compound, the following established experimental procedures would be employed.
Determination of the Tolman Electronic Parameter
Objective: To measure the A₁ C-O stretching frequency of a [Ni(CO)₃(dmpm)] complex.
Methodology:
-
Synthesis of the Nickel-Carbonyl Complex:
-
In a glovebox under an inert atmosphere (e.g., nitrogen or argon), a solution of tetracarbonylnickel(0), Ni(CO)₄, in a suitable solvent (e.g., dichloromethane or hexane) is prepared. Caution: Ni(CO)₄ is extremely toxic and must be handled with appropriate safety measures.
-
A stoichiometric amount of this compound is added to the Ni(CO)₄ solution. The reaction is typically stirred at room temperature for a few hours.
-
The progress of the reaction can be monitored by infrared (IR) spectroscopy, observing the disappearance of the ν(CO) band of Ni(CO)₄ and the appearance of new bands corresponding to the [Ni(CO)₃(dmpm)] complex.
-
The product is isolated by removal of the solvent under vacuum.
-
-
Infrared Spectroscopy:
-
A solution of the purified [Ni(CO)₃(dmpm)] complex in a non-polar solvent (e.g., hexane or cyclohexane) is prepared.
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The frequency of the A₁ symmetric C-O stretching vibration is identified. This value represents the Tolman electronic parameter for the dmpm ligand.
-
Determination of Cone Angle and Bite Angle
Objective: To determine the steric parameters from the single-crystal X-ray diffraction data of a metal complex of dmpm.
Methodology:
-
Synthesis and Crystallization of a Metal Complex:
-
A suitable metal precursor (e.g., PdCl₂, PtCl₂, AuCl) is reacted with this compound in an appropriate solvent to form a coordination complex.
-
Single crystals suitable for X-ray diffraction are grown by techniques such as slow evaporation of the solvent, vapor diffusion, or layering.
-
-
Single-Crystal X-ray Diffraction:
-
A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected and the crystal structure is solved and refined to obtain precise atomic coordinates.
-
-
Data Analysis:
-
Bite Angle: The P-M-P bond angle is directly measured from the refined crystal structure.
-
Cone Angle: The cone angle for each P(3,5-Me₂C₆H₃)₂ group is calculated based on the atomic coordinates from the crystal structure. This can be done using specialized software that models the van der Waals spheres of the atoms. The metal-phosphorus bond length used in the calculation is typically standardized for comparison.
-
Mandatory Visualizations
Conceptual Workflow for Parameter Determination
Caption: Workflow for determining the steric and electronic parameters of dmpm.
Relationship between Ligand Properties and Catalytic Activity
Caption: Relationship between ligand parameters and catalytic outcomes.
Conclusion and Future Outlook
The comprehensive characterization of this compound through the determination of its Tolman electronic parameter, cone angle, and ligand bite angle is a critical step towards its rational application in catalysis and materials science. The methyl substituents on the phenyl rings, in comparison to the unsubstituted phenyl groups of dppm, are expected to increase both the electron-donating ability (leading to a lower TEP value) and the steric bulk (resulting in a larger cone angle). The bite angle is anticipated to be similar to that of dppm, as it is primarily dictated by the single methylene bridge.
The execution of the experimental protocols outlined in this guide will provide the much-needed quantitative data to populate the existing knowledge gap. This will enable a more profound understanding of its coordination behavior and facilitate the design of novel catalysts with tailored properties for a wide range of chemical transformations. It is a call to the research community to undertake this fundamental characterization, which will undoubtedly unlock the full potential of this promising ligand.
References
An In-depth Technical Guide on the Bis[bis(3,5-dimethylphenyl)phosphino]methane Ligand
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core characteristics of the bis[bis(3,5-dimethylphenyl)phosphino]methane ligand, a bulky diphosphine ligand of interest in coordination chemistry and catalysis. This document details its structural features, specifically its bite angle, and provides a generalized yet detailed experimental protocol for its synthesis, drawing from established methods for analogous diphosphine ligands.
Core Concepts: The Ligand Bite Angle
In the realm of coordination chemistry, the "bite angle" is a critical geometric parameter for chelating ligands, such as diphosphines. It is defined as the angle formed between the two donor atoms of the ligand and the central metal atom (P-M-P). This angle is dictated by the ligand's backbone structure and the steric and electronic properties of the substituents on the donor atoms. The bite angle significantly influences the geometry of the resulting metal complex, which in turn can dramatically affect its reactivity, selectivity, and catalytic activity.
A ligand's intrinsic or "natural" bite angle is the preferred P-M-P angle determined by the ligand's conformational preferences, independent of the electronic requirements of the metal center. This can be estimated using computational methods like molecular mechanics or determined experimentally via X-ray crystallography of its metal complexes.
Quantitative Data: Bite Angle of this compound
X-ray crystallographic studies of various low-valent metal complexes incorporating the dotpm ligand have revealed that the P-M-P bite angles consistently fall within a narrow range.[1] This provides a strong basis for estimating the bite angle of this compound.
| Ligand | Metal Center (in complex) | P-M-P Bite Angle (°) | Reference |
| Bis(di-o-tolylphosphino)methane (dotpm) | Various low-valent metals | 66.58(3) – 70.96(5) | [1] |
| This compound | (Estimated) | ~67 - 71 |
Table 1: Experimentally determined bite angles for the analogous ligand bis(di-o-tolylphosphino)methane and the estimated range for this compound.
Experimental Protocols
While a specific synthetic protocol for this compound is not explicitly detailed in the literature, a generalized and robust method can be derived from established procedures for the synthesis of bis(diarylphosphino)alkanes. The most common and effective methods involve the reaction of an alkali metal diarylphosphide with a dihaloalkane or the reaction of a Grignard reagent with a bis(dihalophosphino)alkane.
This protocol outlines a common route for the synthesis of methylene-bridged diphosphine ligands.
3.1.1. Materials and Reagents:
-
Bis(3,5-dimethylphenyl)phosphine
-
A strong base (e.g., n-butyllithium, sodium hydride, or potassium hydride)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous, deoxygenated solvents (e.g., THF, diethyl ether)
-
Standard Schlenk line or glovebox equipment for handling air- and moisture-sensitive reagents
-
Apparatus for distillation, filtration, and crystallization
3.1.2. Step-by-Step Procedure:
-
Preparation of the Diarylphosphide:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve bis(3,5-dimethylphenyl)phosphine in an appropriate anhydrous solvent (e.g., THF).
-
Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).
-
Slowly add one equivalent of a strong base (e.g., n-butyllithium) to deprotonate the phosphine and form the corresponding lithium bis(3,5-dimethylphenyl)phosphide. The solution will typically change color, indicating the formation of the phosphide anion.
-
Allow the reaction mixture to stir at this low temperature for a specified period (e.g., 1-2 hours) to ensure complete formation of the phosphide.
-
-
Reaction with Dichloromethane:
-
To the freshly prepared solution of the lithium diarylphosphide, slowly add 0.5 equivalents of dichloromethane. It is crucial to add the dichloromethane dropwise to control the exothermic reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for an extended period (e.g., 12-24 hours) to ensure the reaction goes to completion.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol, methanol, or a mixture of hexane and dichloromethane) or by column chromatography on silica gel under an inert atmosphere.
-
3.1.3. Characterization:
The final product should be characterized using standard analytical techniques, including:
-
³¹P{¹H} NMR spectroscopy to confirm the presence of the desired phosphorus environment.
-
¹H and ¹³C NMR spectroscopy to verify the structure of the organic framework.
-
Mass spectrometry to confirm the molecular weight of the compound.
Mandatory Visualizations
Caption: Chemical structure of the ligand.
Caption: Generalized synthesis workflow.
References
Stability of Bis[bis(3,5-dimethylphenyl)phosphino]methane in Air: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of the diphosphine ligand, Bis[bis(3,5-dimethylphenyl)phosphino]methane, with a particular focus on its reactivity with atmospheric oxygen. Phosphine ligands are integral to modern catalysis, and understanding their stability is paramount for reproducible and efficient chemical synthesis. This document outlines the general principles of phosphine oxidation, provides detailed experimental protocols for assessing stability, and presents a framework for data analysis.
Introduction to this compound
This compound, a bulky electron-rich diphosphine ligand, is utilized in various catalytic applications. Its steric and electronic properties, conferred by the 3,5-dimethylphenyl substituents, influence the reactivity and selectivity of metal complexes in which it is incorporated. However, the trivalent phosphorus centers in this ligand are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of the corresponding phosphine oxides. This degradation process can deactivate the catalyst and impact reaction outcomes.
General Principles of Phosphine Ligand Stability in Air
The stability of phosphine ligands in the presence of air is a critical consideration for their storage, handling, and use in chemical reactions. The primary degradation pathway is the oxidation of the phosphorus(III) center to a phosphorus(V) center, forming a phosphine oxide.
Several factors influence the rate of phosphine oxidation:
-
Electronic Properties: Electron-rich phosphines are generally more susceptible to oxidation than their electron-poor counterparts. The electron-donating methyl groups on the phenyl rings of this compound increase the electron density on the phosphorus atoms, making them prone to oxidation.
-
Steric Hindrance: Bulky substituents around the phosphorus atom can sterically hinder the approach of oxygen, thereby slowing down the rate of oxidation. The 3,5-dimethylphenyl groups provide significant steric bulk, which may offer some degree of kinetic stability compared to less hindered phosphines.
-
Physical State: Solid-state phosphines are generally more stable to air oxidation than their solutions. When dissolved in a solvent, the phosphine molecules are more mobile and have greater exposure to dissolved oxygen.
-
Temperature and Light: Higher temperatures and exposure to light can accelerate the rate of oxidation.
Oxidative Degradation Pathway
The oxidation of this compound in air is expected to be a stepwise process, where each phosphorus atom is sequentially oxidized. This results in the formation of a monoxide intermediate followed by the fully oxidized dioxide.
The proposed signaling pathway for this process is illustrated below:
Caption: Stepwise oxidation of the diphosphine ligand.
Quantitative Stability Assessment
The following table summarizes the expected stability profile. Quantitative data, where available for analogous compounds, is provided for comparison.
| Parameter | This compound | Bis(diphenylphosphino)methane (dppm) | Tris(p-tolyl)phosphine |
| Physical State | Solid | Solid | Solid |
| Appearance | White to off-white solid | White crystalline solid | White solid |
| Air Stability (Solid) | Considered air-sensitive; best handled under inert atmosphere. | Air-sensitive.[1] | Generally considered air-stable as a solid for short periods, but oxidizes over time. |
| Air Stability (Solution) | Prone to oxidation; solutions should be prepared with degassed solvents and handled under an inert atmosphere.[2] | Readily oxidizes in solution. | Oxidizes in solution, especially in the presence of light and at elevated temperatures. |
| Primary Oxidation Product | This compound monoxide | Bis(diphenylphosphino)methane monoxide | Tris(p-tolyl)phosphine oxide |
| Final Oxidation Product | This compound dioxide | Bis(diphenylphosphino)methane dioxide | Tris(p-tolyl)phosphine oxide |
| Monitoring Technique | ³¹P NMR Spectroscopy | ³¹P NMR Spectroscopy | ³¹P NMR Spectroscopy |
Experimental Protocols for Stability Assessment
The stability of this compound in air can be quantitatively assessed using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the direct monitoring of the disappearance of the starting diphosphine and the appearance of its oxidized derivatives.
General Workflow for Stability Study
Caption: Workflow for monitoring diphosphine oxidation.
Detailed Experimental Protocol
Objective: To determine the rate of air oxidation of this compound in solution by ³¹P NMR spectroscopy.
Materials:
-
This compound
-
Anhydrous, degassed deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
NMR tubes with J. Young valves or septa
-
Inert gas (Argon or Nitrogen)
-
Schlenk line or glovebox
-
NMR spectrometer
Procedure:
-
Sample Preparation (under inert atmosphere):
-
In a glovebox or using Schlenk techniques, accurately weigh a known amount of this compound into a vial.
-
Dissolve the solid in a known volume of degassed deuterated solvent to prepare a stock solution of known concentration (e.g., 0.1 M).
-
Transfer an aliquot of the stock solution into an NMR tube equipped with a J. Young valve or a septum.
-
-
Initial ³¹P NMR Spectrum (t=0):
-
Acquire a quantitative ³¹P NMR spectrum of the sample under an inert atmosphere. This will serve as the time-zero reference point. Record the chemical shift and integral of the signal corresponding to the starting diphosphine.
-
-
Exposure to Air:
-
Remove the NMR tube from the inert atmosphere and open it to the air for a defined period or bubble a gentle stream of air through the solution for a set time to ensure saturation with oxygen.
-
Alternatively, for a more controlled experiment, a known volume of air can be injected into the headspace of the NMR tube.
-
-
Time-Course Monitoring:
-
Immediately after exposure to air, begin acquiring ³¹P NMR spectra at regular time intervals (e.g., every 30 minutes, 1 hour, or as determined by the rate of reaction).
-
Ensure consistent acquisition parameters (e.g., relaxation delay) for all spectra to allow for quantitative comparison.
-
-
Data Analysis:
-
Process each spectrum and integrate the signals corresponding to the starting diphosphine, the monoxide intermediate, and the dioxide product.
-
The relative concentrations of each species at each time point can be calculated from the integral values.
-
Plot the concentration of the starting material versus time to determine the rate of oxidation. If the reaction follows first-order kinetics, a plot of ln[phosphine] vs. time will yield a straight line with a slope equal to the negative of the rate constant (-k).
-
Handling and Storage Recommendations
Given the air-sensitive nature of this compound, the following handling and storage procedures are recommended to minimize degradation:
-
Storage: Store the solid ligand in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place, such as a glovebox or a desiccator.
-
Handling: All manipulations of the solid and its solutions should be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.
-
Solvents: Use only anhydrous, degassed solvents for preparing solutions. Solvents can be degassed by several methods, including sparging with an inert gas, freeze-pump-thaw cycles, or distillation under an inert atmosphere.
Conclusion
This compound is a valuable ligand in catalysis, but its susceptibility to air oxidation necessitates careful handling and storage. The primary degradation pathway involves the stepwise oxidation of the phosphorus centers to form the corresponding monoxide and dioxide. The rate of this degradation can be effectively monitored by ³¹P NMR spectroscopy. By employing the experimental protocols outlined in this guide, researchers can quantitatively assess the stability of this ligand under their specific reaction conditions, leading to more robust and reproducible catalytic processes.
References
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing Bis[bis(3,5-dimethylphenyl)phosphino]methane (dxmppm)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance and generally mild reaction conditions. The efficacy of this palladium-catalyzed reaction is critically dependent on the choice of ligand, which modulates the catalyst's stability, activity, and selectivity. Bulky and electron-rich phosphine ligands have proven particularly effective in facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
This document provides a generalized framework for the application of dxmppm in Suzuki coupling reactions, based on established principles for similar phosphine ligands. The provided protocols should be considered as a starting point for optimization in specific synthetic applications.
General Principles and Advantages
The use of bulky, electron-rich phosphine ligands like dxmppm in Suzuki coupling is predicated on several key mechanistic advantages:
-
Facilitation of Oxidative Addition: The electron-donating nature of the phosphine ligand increases the electron density on the palladium(0) center, promoting the oxidative addition of the organic halide, which is often the rate-limiting step of the catalytic cycle.
-
Promotion of Reductive Elimination: The steric bulk of the ligand can accelerate the final reductive elimination step, where the desired biaryl product is formed and the active palladium(0) catalyst is regenerated.
-
Stabilization of the Catalytic Species: The bidentate nature of dxmppm can form a stable chelate with the palladium center, potentially preventing catalyst decomposition and leading to higher turnover numbers.
Experimental Protocols
The following are generalized protocols for a Suzuki coupling reaction using a dxmppm-palladium catalyst system. Note: These are template protocols and require optimization for specific substrates and desired outcomes.
Protocol 1: General Suzuki Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Bis[bis(3,5-dimethylphenyl)phosphino]methane (dxmppm) (1.1-2.2 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl bromide, arylboronic acid, base, palladium(II) acetate, and dxmppm.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of an Aryl Chloride with an Arylboronic Acid
Note: Aryl chlorides are generally less reactive than aryl bromides and may require more forcing conditions or a higher catalyst loading.
Materials:
-
Aryl Chloride (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Palladium source (e.g., Pd₂(dba)₃) (2-5 mol%)
-
This compound (dxmppm) (2.2-5.5 mol%)
-
Stronger Base (e.g., K₃PO₄, CsF) (3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the aryl chloride, arylboronic acid, base, palladium source, and dxmppm to a dry reaction vessel.
-
Solvent Addition: Add the anhydrous and degassed solvent.
-
Reaction Execution: Heat the reaction mixture to a higher temperature (e.g., 100-120 °C) and monitor its progress.
-
Work-up and Purification: Follow the procedures outlined in Protocol 1.
Data Presentation
As specific quantitative data for the use of dxmppm in Suzuki coupling is not available in the peer-reviewed literature, the following table is a template that researchers can use to systematically record their optimization results.
| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | dxmppm (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | 1.1 | K₂CO₃ | Toluene | 100 | 12 | Data |
| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | Pd₂(dba)₃ (2) | 2.2 | K₃PO₄ | Dioxane | 110 | 24 | Data |
| 3 | Substrate A | Substrate B | Catalyst | Ligand | Base | Solvent | Temp | Time | Data |
Visualizations
Experimental Workflow for Suzuki Coupling
The following diagram illustrates a general experimental workflow for performing a Suzuki coupling reaction.
Application Notes and Protocols for Bis[bis(3,5-dimethylphenyl)phosphino]methane in Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[bis(3,5-dimethylphenyl)phosphino]methane, a sterically hindered diphosphine ligand, holds potential for applications in asymmetric catalysis, particularly in the field of asymmetric hydrogenation. The bulky 3,5-dimethylphenyl substituents on the phosphorus atoms create a unique chiral environment around a metal center, which can influence the stereochemical outcome of a reaction. This document aims to provide a consolidated overview of its potential applications, general experimental protocols, and the underlying principles of its use in asymmetric hydrogenation. However, it is important to note that detailed, publicly available research specifically documenting the extensive use and quantitative performance of this compound in a wide range of asymmetric hydrogenation reactions is limited. Therefore, the following sections are based on established principles of asymmetric catalysis with similar bulky diphosphine ligands and provide a foundational guide for researchers exploring its catalytic potential.
Principle of Asymmetric Hydrogenation with Diphosphine Ligands
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral molecules, which are crucial in the pharmaceutical and fine chemical industries. The process typically involves a transition metal catalyst (e.g., rhodium, ruthenium, iridium) complexed with a chiral ligand. The diphosphine ligand, such as this compound, coordinates to the metal center, creating a chiral catalytic species. This chiral catalyst then interacts with a prochiral substrate (e.g., an alkene, ketone, or imine) and molecular hydrogen, facilitating the addition of hydrogen across the double bond in a stereoselective manner, leading to the preferential formation of one enantiomer of the product.
The steric bulk of the 3,5-dimethylphenyl groups in this compound is expected to play a significant role in creating a well-defined chiral pocket around the metal's active site. This steric hindrance can effectively control the trajectory of the incoming substrate, thereby dictating the facial selectivity of the hydrogenation and leading to high enantiomeric excess (e.e.) of the desired product.
Potential Applications
Based on the performance of structurally related bulky diphosphine ligands, this compound is a promising candidate for the asymmetric hydrogenation of a variety of functionalized and unfunctionalized prochiral substrates, including:
-
Prochiral Alkenes: Particularly for the synthesis of chiral alkanes. The steric bulk may be advantageous for achieving high enantioselectivity with sterically demanding substrates.
-
Functionalized Ketones: Including α-keto esters, β-keto esters, and amino ketones, to produce chiral alcohols and amino alcohols, which are valuable building blocks in organic synthesis.
-
Enamides and Enol Esters: For the synthesis of chiral amines and esters, which are common motifs in biologically active compounds.
Experimental Protocols (General Guidance)
The following are generalized protocols for asymmetric hydrogenation reactions using a diphosphine ligand like this compound. Researchers should optimize these conditions for their specific substrate and desired outcome.
Catalyst Precursor Formation
A common method involves the in situ generation of the active catalyst from a metal precursor and the diphosphine ligand.
Materials:
-
Metal Precursor (e.g., [Rh(COD)₂]BF₄, [Ru(COD)Cl₂]n, [Ir(COD)Cl]₂)
-
This compound ligand
-
Anhydrous, deoxygenated solvent (e.g., methanol, ethanol, dichloromethane, toluene)
Procedure:
-
In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal precursor and the this compound ligand (typically in a 1:1.1 to 1:1.2 molar ratio) in the chosen solvent.
-
Stir the solution at room temperature for 30-60 minutes to allow for complex formation. The resulting solution of the chiral catalyst is then ready for use.
Asymmetric Hydrogenation of a Prochiral Substrate (General Example)
Materials:
-
Prochiral substrate (e.g., a prochiral alkene or ketone)
-
Solution of the pre-formed chiral catalyst
-
Anhydrous, deoxygenated solvent
-
High-pressure hydrogenation reactor (autoclave)
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the prochiral substrate and the appropriate amount of solvent.
-
Add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) can range from 100:1 to 10000:1, depending on the desired efficiency and substrate reactivity.
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave several times with hydrogen gas to remove any residual air.
-
Pressurize the autoclave with hydrogen to the desired pressure (typically ranging from 1 to 100 atm).
-
Stir the reaction mixture at a controlled temperature (from room temperature to 80 °C) for the specified reaction time (from a few hours to 24 hours).
-
After the reaction is complete, carefully vent the hydrogen pressure.
-
The reaction mixture can then be concentrated under reduced pressure.
-
The product yield and enantiomeric excess should be determined by appropriate analytical methods, such as NMR spectroscopy and chiral HPLC or GC.
Data Presentation
Due to the limited availability of specific data for this compound, a representative table structure is provided below. Researchers can populate this table with their experimental results to facilitate comparison and analysis.
| Entry | Substrate | Catalyst System (Metal/Ligand) | S/C Ratio | Solvent | Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | e.e. (%) | Configuration |
| 1 | Ru/Bis[bis(3,5-dimethylphenyl)phosphino]methane | |||||||||
| 2 | Rh/Bis[bis(3,5-dimethylphenyl)phosphino]methane | |||||||||
| 3 | Ir/Bis[bis(3,5-dimethylphenyl)phosphino]methane |
Visualizations
Experimental Workflow for Asymmetric Hydrogenation
The following diagram illustrates a typical workflow for an asymmetric hydrogenation experiment.
Caption: General workflow for asymmetric hydrogenation.
Proposed Catalytic Cycle
The following diagram illustrates a simplified, generally accepted catalytic cycle for rhodium-catalyzed asymmetric hydrogenation of an olefin with a diphosphine ligand.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
Safety Considerations
-
Handling of Reagents: Organophosphine ligands can be air-sensitive and should be handled under an inert atmosphere. Metal precursors can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Hydrogen Gas: Hydrogen is highly flammable. All hydrogenation reactions must be carried out in a well-ventilated fume hood using a properly maintained and certified high-pressure reactor.
-
Solvents: Use anhydrous and deoxygenated solvents to prevent catalyst deactivation and ensure reproducibility.
Conclusion
While specific, detailed application data for this compound in asymmetric hydrogenation is not extensively documented in publicly accessible literature, its structural features suggest it is a promising ligand for this transformation. The provided general protocols and conceptual frameworks are intended to serve as a starting point for researchers interested in exploring its catalytic activity. Systematic screening of reaction conditions and substrates will be necessary to fully elucidate the potential and optimal applications of this bulky diphosphine ligand in asymmetric synthesis.
Application Notes and Protocols for Palladium Catalysts with Bulky Bisphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the ancillary ligands coordinated to the palladium center. Bulky and electron-rich phosphine ligands have emerged as particularly effective in promoting key steps of the catalytic cycle, such as oxidative addition and reductive elimination, thereby expanding the scope of cross-coupling reactions to include challenging substrates.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds, typically between an aryl or vinyl halide/triflate and an organoboron compound. Palladium catalysts bearing bulky bisphosphine ligands are highly effective for this transformation, often allowing for reactions to be conducted under mild conditions with low catalyst loadings.
Application Note:
Palladium catalysts supported by bulky bisphosphine ligands are particularly advantageous for the Suzuki-Miyaura coupling of sterically hindered aryl chlorides and bromides with a wide range of arylboronic acids. The steric bulk of the ligand facilitates the reductive elimination step, leading to higher yields and faster reaction rates. These catalysts often exhibit high turnover numbers (TONs) and turnover frequencies (TOFs).
Quantitative Data Summary:
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, catalyzed by a generic Pd(OAc)₂ / bulky bisphosphine ligand system. This data is illustrative and serves as a starting point for optimization.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 |
| 2 | 2-Bromotoluene | K₃PO₄ | Toluene/H₂O | 80 | 8 | >98 |
| 3 | 4-Bromoanisole | Cs₂CO₃ | Dioxane | 100 | 12 | 97 |
| 4 | 1-Chloro-4-nitrobenzene | K₂CO₃ | Toluene/H₂O | 80 | 6 | 92 |
| 5 | 2-Chloropyridine | K₃PO₄ | t-BuOH/H₂O | 100 | 18 | 89 |
Experimental Protocol:
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Preparation (in situ): In a separate vial, dissolve palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%) and the bulky bisphosphine ligand (0.012 mmol, 1.2 mol%) in the chosen solvent (e.g., 2 mL of toluene). Stir for 10 minutes at room temperature to form the active catalyst complex.
-
Reaction Initiation: Add the catalyst solution to the Schlenk tube containing the substrates and base. Add the remaining solvent (e.g., 3 mL of toluene and 0.5 mL of water).
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in an oil bath at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes/ethyl acetate).
Application Notes and Protocols: Bis[bis(3,5-dimethylphenyl)phosphino]methane in Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides and pseudohalides.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of a wide array of compounds, including active pharmaceutical ingredients, organic light-emitting diodes (OLEDs), and other functional materials.[3] The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand, which plays a crucial role in the efficiency, substrate scope, and reaction conditions of the catalytic system.[4]
This document provides detailed application notes and protocols for the use of Bis[bis(3,5-dimethylphenyl)phosphino]methane , also known as dmxpp , a bulky, electron-rich diphosphine ligand, in Buchwald-Hartwig amination reactions. While specific data for this particular ligand is limited in publicly available literature, the following protocols and data are based on established principles for analogous bulky phosphine ligands and provide a strong starting point for reaction optimization.
Ligand Profile: this compound (dmxpp)
This compound belongs to the class of diphosphine ligands, which are known to be effective in a variety of palladium-catalyzed cross-coupling reactions. The steric bulk provided by the 3,5-dimethylphenyl substituents is anticipated to promote the reductive elimination step of the catalytic cycle and to stabilize the active monoligated palladium species, which can lead to higher catalytic activity, particularly with challenging substrates such as aryl chlorides.
Structure:
(Note: This is a simplified 2D representation. 'Ph' represents a 3,5-dimethylphenyl group)
General Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The diphosphine ligand plays a critical role in each step, influencing the rate and efficiency of the transformation.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of an aryl halide with an amine using a palladium/diphosphine ligand system. Note: This protocol should be considered a starting point and may require optimization for specific substrates and for the ligand this compound.
General Procedure for the Amination of an Aryl Halide
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), this compound (dmxpp), and the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add the aryl halide, the amine, and the anhydrous solvent via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir for the specified time.
-
Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Data Presentation: Reaction Parameters and Expected Yields
Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Range | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Other Pd(0) or Pd(II) sources can also be used. |
| Catalyst Loading | 0.5 - 5 mol % | Lower loadings may be possible with highly active systems. |
| Ligand/Palladium Ratio | 1:1 to 2:1 | For diphosphine ligands, a 1:1 ratio is common. |
| Base | NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃ | The choice of base is crucial and substrate-dependent.[5] |
| Solvent | Toluene, Dioxane, THF, t-BuOH | Anhydrous conditions are generally required. |
| Temperature | Room Temperature to 120 °C | Reaction temperature depends on the reactivity of the substrates. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored by TLC, GC, or LC-MS. |
Table 2: Representative Yields with Other Bulky Phosphine Ligands
The following data illustrates the typical efficiency of Buchwald-Hartwig aminations with various aryl halides and amines using established bulky phosphine ligands. It is expected that this compound would facilitate similar transformations.
| Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | XPhos | NaOtBu | Toluene | 100 | 12 | 98 |
| 2-Bromotoluene | Aniline | RuPhos | NaOtBu | Toluene | 80 | 4 | 95 |
| 4-Bromoanisole | n-Hexylamine | DavePhos | NaOtBu | Toluene | 80 | 18 | 92 |
| 1-Bromo-4-(trifluoromethyl)benzene | Di-n-butylamine | JohnPhos | K₃PO₄ | Dioxane | 100 | 24 | 88 |
| 2-Chloropyridine | Benzylamine | SPhos | K₂CO₃ | t-BuOH | 110 | 16 | 91 |
This data is compiled from various sources for illustrative purposes and actual yields may vary.
Conclusion
This compound (dmxpp) is a promising ligand for the Buchwald-Hartwig amination due to its structural analogy to other highly successful bulky diphosphine ligands. The provided general protocols and comparative data serve as a robust foundation for researchers to develop specific applications for this ligand. As with any catalytic system, empirical optimization of reaction parameters is crucial to achieve the highest efficiency and yield for a given transformation.
References
Catalytic Applications of Bis[bis(3,5-dimethylphenyl)phosphino]methane (dxdmpm) Complexes: Application Notes and Protocols
Introduction
Bis[bis(3,5-dimethylphenyl)phosphino]methane, commonly abbreviated as dxdmpm, is a bidentate phosphine ligand characterized by its significant steric bulk and electron-rich nature. These properties make it an excellent candidate for the stabilization of metal complexes and for facilitating challenging catalytic transformations. The two phosphorus atoms, bridged by a methylene group, chelate to a metal center, forming a stable four-membered ring. The 3,5-dimethylphenyl (xylyl) substituents provide a sterically hindered environment around the metal, which can promote reductive elimination and prevent catalyst deactivation pathways. The electron-donating nature of the xylyl groups increases the electron density on the metal center, which can facilitate the oxidative addition step in many catalytic cycles.
While specific catalytic data for dxdmpm complexes is not extensively reported in the public domain, its structural and electronic properties are highly analogous to other bulky, electron-rich bis(diarylphosphino)methane ligands. Therefore, this document provides application notes and detailed protocols for key cross-coupling reactions where dxdmpm complexes are expected to exhibit high efficacy, based on data from analogous systems. The presented data and protocols serve as a guide for researchers and drug development professionals to explore the catalytic potential of dxdmpm complexes.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Application Note:
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. Palladium complexes of bulky and electron-rich bisphosphine ligands are highly effective catalysts for this transformation, enabling the coupling of a wide range of aryl halides (including less reactive chlorides) and organoboron reagents under mild conditions. The steric bulk of ligands like dxdmpm is believed to promote the formation of monoligated palladium(0) species, which are highly active in the catalytic cycle. The electron-rich nature of the ligand facilitates the oxidative addition of the aryl halide to the palladium(0) center, a key step in the reaction mechanism.
Quantitative Data for Analogous Bulky Bisphosphine-Palladium Catalyzed Suzuki-Miyaura Coupling:
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 1-Bromo-4-methoxybenzene | 4-Methylphenylboronic acid | 0.5 | Cs₂CO₃ | Dioxane | 80 | 8 | 98 |
| 3 | 2-Bromopyridine | 3-Furylboronic acid | 1.5 | K₂CO₃ | THF | 65 | 16 | 92 |
| 4 | 1-Chloro-3,5-dimethylbenzene | Naphthalene-1-boronic acid | 1.0 | K₃PO₄ | Toluene/H₂O | 100 | 24 | 90 |
Note: The data presented in this table is representative of reactions catalyzed by palladium complexes with bulky, electron-rich bis(diarylphosphino)methane ligands and serves as a starting point for optimization with dxdmpm complexes.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using a pre-formed or in situ generated palladium-dxdmpm complex.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (dxdmpm)
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous toluene (10 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the dxdmpm ligand (0.012 mmol, 1.2 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 15-20 minutes to allow for the formation of the palladium-dxdmpm complex.
-
To this mixture, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add the remaining anhydrous toluene (5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Heck Reaction
Application Note:
The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. Palladium complexes bearing bulky, electron-rich phosphine ligands like dxdmpm are known to be highly effective catalysts for this transformation. The steric bulk of the ligand facilitates the reductive elimination step and can also influence the regioselectivity of the alkene insertion. The electron-donating properties of the ligand promote the initial oxidative addition of the halide to the palladium(0) center. These catalysts often allow for lower reaction temperatures and catalyst loadings compared to systems with less bulky ligands.
Quantitative Data for Analogous Bulky Bisphosphine-Palladium Catalyzed Heck Reaction:
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | 0.5 | Et₃N | DMF | 120 | 6 | 96 |
| 2 | 1-Iodo-4-nitrobenzene | n-Butyl acrylate | 1.0 | K₂CO₃ | DMAc | 100 | 12 | 94 |
| 3 | 4-Chlorobenzonitrile | 1-Octene | 2.0 | Cy₂NMe | NMP | 140 | 24 | 88 |
| 4 | 2-Bromonaphthalene | Methyl methacrylate | 1.0 | NaOAc | Toluene | 110 | 18 | 91 |
Note: This data is representative of Heck reactions catalyzed by palladium complexes with bulky, electron-rich bis(diarylphosphino)methane ligands and should be used as a guideline for reactions with dxdmpm complexes.
Experimental Protocol: General Procedure for Heck Reaction
This protocol provides a general method for the palladium-catalyzed Heck coupling of an aryl halide with an alkene using a palladium-dxdmpm catalyst.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (dxdmpm)
-
Aryl halide (1.0 mmol)
-
Alkene (1.5 mmol)
-
Triethylamine (Et₃N) or Sodium acetate (NaOAc) (1.5 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) or Toluene (10 mL)
-
Schlenk tube with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine Pd(OAc)₂ (0.01 mmol, 1 mol%) and dxdmpm (0.012 mmol, 1.2 mol%).
-
Add anhydrous DMF or toluene (5 mL) and stir for 15 minutes at room temperature.
-
Add the aryl halide (1.0 mmol), the alkene (1.5 mmol), and the base (e.g., Et₃N, 1.5 mmol).
-
Add the remaining solvent (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with water (15 mL).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Catalytic Cycle for Heck Reaction
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
Application Note:
The Buchwald-Hartwig amination is a fundamental reaction for the formation of C-N bonds, enabling the synthesis of a wide variety of arylamines. The use of bulky, electron-rich bisphosphine ligands like dxdmpm is crucial for the success of these reactions, particularly with challenging substrates such as aryl chlorides and sterically hindered amines. The steric bulk of the ligand promotes the reductive elimination of the arylamine product, which is often the rate-limiting step. The electron-rich character of the ligand facilitates the initial oxidative addition of the aryl halide. Dxdmpm-palladium complexes are expected to be highly active catalysts for a broad range of amination reactions.
Quantitative Data for Analogous Bulky Bisphosphine-Palladium Catalyzed Buchwald-Hartwig Amination:
| Entry | Aryl Halide | Amine | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Morpholine | 1.5 | NaOtBu | Toluene | 100 | 6 | 94 |
| 2 | 1-Bromo-3,5-dimethylbenzene | Aniline | 1.0 | K₃PO₄ | Dioxane | 110 | 12 | 97 |
| 3 | 2-Chloropyridine | n-Butylamine | 2.0 | LHMDS | THF | 80 | 18 | 90 |
| 4 | 1-Bromo-4-(tert-butyl)benzene | Di-n-butylamine | 1.0 | NaOtBu | Toluene | 100 | 24 | 92 |
Note: This table provides representative data for Buchwald-Hartwig amination reactions catalyzed by palladium complexes with bulky, electron-rich bis(diarylphosphino)methane ligands. These conditions can serve as a starting point for reactions employing dxdmpm complexes.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide using a palladium-dxdmpm catalyst.
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (dxdmpm)
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (10 mL)
-
Oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon) in a glovebox
Procedure:
-
Inside a glovebox, to an oven-dried reaction vial, add Pd₂(dba)₃ (0.005 mmol, 0.5 mol% Pd), dxdmpm (0.012 mmol, 1.2 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous toluene (10 mL).
-
Seal the vial with a screw cap containing a PTFE septum.
-
Remove the vial from the glovebox and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the required time.
-
Monitor the reaction by GC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent in vacuo.
-
Purify the product by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Application Notes and Protocols: Synthesis of Metal Complexes with Bis[bis(3,5-dimethylphenyl)phosphino]methane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of metal complexes utilizing the bulky phosphine ligand, Bis[bis(3,5-dimethylphenyl)phosphino]methane (also known as dmpm). The increased steric bulk of the 3,5-dimethylphenyl substituents, compared to the phenyl groups in the more common bis(diphenylphosphino)methane (dppm), can influence the coordination chemistry, stability, and catalytic activity of the resulting metal complexes. These protocols are designed to serve as a starting point for the exploration of novel metal complexes with potential applications in catalysis and drug development.
Synthesis of a Platinum(II) Complex: [PtCl₂(dmpm)]
This protocol is adapted from the synthesis of the analogous dppm complex, [PtCl₂(dppm)].[1] The bulkier nature of dmpm may necessitate slightly longer reaction times or adjustments in solvent choice to ensure complete dissolution and reaction.
Experimental Protocol:
-
Ligand Dissolution: In a 100 cm³ round-bottom flask, dissolve this compound (dmpm) in 20 cm³ of dichloromethane.
-
Preparation of Platinum Precursor Solution: In a separate beaker, prepare a solution of potassium tetrachloroplatinate(II) (K₂PtCl₄) in a mixture of ethanol and concentrated hydrochloric acid. Safety Note: Handle concentrated hydrochloric acid in a fume hood with appropriate personal protective equipment.
-
Reaction: Add the platinum precursor solution dropwise to the stirred solution of the dmpm ligand at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at 40°C for 3-5 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Precipitation: After completion of the reaction, allow the solution to cool to room temperature. The product is expected to precipitate out of the solution. If precipitation is slow, the solvent can be slowly evaporated at room temperature.
-
Isolation and Purification: Collect the yellow precipitate by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a dichloromethane/hexane solvent system.
-
Drying: Dry the final product under vacuum.
Data Presentation:
| Parameter | Expected Value |
| Product | [PtCl₂(dmpm)] |
| Appearance | Yellow crystalline solid |
| Yield | >80% |
| Characterization | ¹H NMR, ³¹P NMR, FT-IR, Elemental Analysis |
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of [PtCl₂(dmpm)].
General Considerations for the Synthesis of Other Metal Complexes (e.g., Palladium, Rhodium)
The synthesis of other metal complexes with dmpm can be approached using similar strategies, typically by reacting the ligand with a suitable metal precursor. The choice of precursor and solvent will depend on the target metal and its oxidation state.
-
Palladium(II) Complexes: For the synthesis of [PdCl₂(dmpm)], a similar protocol to the platinum complex can be employed, using a palladium(II) precursor such as palladium(II) chloride (PdCl₂) or bis(acetonitrile)palladium(II) chloride.
-
Rhodium(I) Complexes: Rhodium(I) complexes can be synthesized from precursors like bis(cyclooctene)rhodium(I) chloride dimer ([Rh(COE)₂Cl]₂) or cyclooctadiene rhodium(I) chloride dimer ([Rh(COD)Cl]₂). These reactions are often carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the rhodium(I) center.
Diagram of General Synthesis Logic:
Caption: General logic for synthesizing metal-dmpm complexes.
Influence of the Bulky Ligand on Complex Properties
The presence of the four methyl groups on each phenyl ring of the dmpm ligand introduces significant steric bulk compared to dppm. This can lead to:
-
Increased Solubility: The methyl groups can enhance the solubility of the ligand and its complexes in organic solvents.
-
Modified Coordination Geometry: The steric hindrance may favor specific coordination geometries or prevent the formation of certain types of multinuclear complexes that are common with dppm.
-
Enhanced Stability: The bulky groups can protect the metal center from decomposition pathways, potentially leading to more stable complexes.
-
Altered Catalytic Activity: In catalytic applications, the steric and electronic properties of the dmpm ligand can significantly influence the activity and selectivity of the metal catalyst.
Data Presentation: Comparison of Ligand Properties
| Property | Bis(diphenylphosphino)methane (dppm) | This compound (dmpm) |
| Molar Mass | 384.38 g/mol | 496.61 g/mol |
| Steric Bulk | Lower | Higher |
| Solubility | Moderate in organic solvents | Generally higher in organic solvents |
Potential Applications in Drug Development
Metal complexes, particularly those of platinum and gold, are of significant interest in the development of novel therapeutic agents. The unique properties imparted by the dmpm ligand could be exploited in the design of new metallodrugs. For instance, the increased lipophilicity of dmpm-containing complexes may enhance their ability to cross cell membranes. Furthermore, the steric bulk could influence the binding interactions of the complex with biological targets such as DNA or enzymes, potentially leading to novel mechanisms of action or improved selectivity.
Diagram of Potential Drug Development Pathway:
Caption: A simplified pathway for drug development.
References
Application Notes and Protocols: Bis[bis(3,5-dimethylphenyl)phosphino]methane as a Ligand for Gold Catalysis
A comprehensive search of available scientific literature and chemical databases did not yield specific applications or detailed experimental protocols for the use of Bis[bis(3,5-dimethylphenyl)phosphino]methane as a ligand in gold catalysis.
While the ligand, also known by its CAS Number 167109-95-7, is commercially available, there is a notable absence of published research detailing its coordination chemistry with gold or its efficacy in catalytic transformations. The vast majority of research in gold catalysis employing diphosphine methane-type ligands focuses on the parent compound, bis(diphenylphosphino)methane (dppm), and its various electronically or sterically modified analogues.
This document, therefore, cannot provide specific application notes or protocols as requested. Instead, it will offer a general overview of the potential characteristics of this compound as a ligand and provide generalized protocols for the synthesis of gold(I) diphosphine complexes and their application in catalysis, based on common practices with structurally similar ligands. These protocols are intended to serve as a starting point for researchers interested in exploring the catalytic potential of this specific ligand.
Ligand Profile: this compound
The structure of this compound features a methylene bridge connecting two phosphorus atoms, each bearing two 3,5-dimethylphenyl (xylyl) substituents.
Key Structural Features and Potential Catalytic Implications:
-
Electron-Donating Properties: The four methyl groups on the aryl rings are electron-donating, which increases the electron density on the phosphorus atoms. This enhanced donor strength can lead to stronger coordination to the gold center, potentially influencing the electronic properties of the resulting gold complex and its catalytic activity.
-
Steric Hindrance: The methyl groups in the meta-positions of the phenyl rings provide significant steric bulk around the phosphorus atoms. This steric hindrance can play a crucial role in catalysis by:
-
Influencing the coordination geometry around the gold center.
-
Creating a specific chiral pocket in asymmetric catalysis (if a chiral variant were used).
-
Promoting reductive elimination steps in a catalytic cycle.
-
Potentially enhancing the stability of the catalytic species.
-
-
Bite Angle: As a dppm-type ligand, it is expected to have a small bite angle, which typically favors the formation of binuclear gold complexes or chelating monomers.
General Experimental Protocols
The following are generalized procedures based on established methods for other diphosphine ligands and should be adapted and optimized for this compound.
Protocol 1: Synthesis of a Generic Dichloro-Bridged Digold(I) Complex
This protocol describes a common method for the synthesis of a dinuclear gold(I) chloride complex with a diphosphine ligand.
Reaction Scheme:
Synthesis of a Dichloro-Bridged Digold(I) Complex.
Materials:
-
This compound (1.0 eq)
-
(Dimethyl sulfide)gold(I) chloride [AuCl(SMe₂)] (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Pentane or Hexane, anhydrous
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.
-
In a separate flask, dissolve (dimethyl sulfide)gold(I) chloride in anhydrous DCM.
-
Slowly add the solution of (dimethyl sulfide)gold(I) chloride to the stirred solution of the ligand at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
Reduce the volume of the solvent in vacuo.
-
Add an excess of a non-polar solvent such as pentane or hexane to precipitate the product.
-
Isolate the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
-
Characterize the product by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Protocol 2: General Procedure for a Gold-Catalyzed Intermolecular Hydroamination of an Alkyne (Hypothetical)
This protocol outlines a general procedure for a gold-catalyzed hydroamination, a common transformation for which diphosphine-gold complexes are active. This is a hypothetical application for the title ligand and would require experimental validation.
Reaction Workflow:
Workflow for Gold-Catalyzed Hydroamination.
Materials:
-
[(AuCl)₂(μ-Bis[bis(3,5-dimethylphenyl)phosphino]methane)] (e.g., 1-5 mol%)
-
Silver salt (e.g., AgSbF₆, AgOTf) (2 equivalents relative to the gold complex)
-
Alkyne (1.0 eq)
-
Amine (1.2 eq)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DCE)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the gold complex and the silver salt.
-
Add the anhydrous solvent and stir the mixture at room temperature for 15-30 minutes to allow for halide abstraction and formation of the active cationic gold species. The formation of a precipitate (AgCl) is typically observed.
-
Add the amine to the reaction mixture, followed by the alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite or silica gel to remove the silver salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
As no experimental data has been reported for gold complexes of this compound, a data table cannot be provided. For researchers who undertake studies with this ligand, it is recommended to tabulate data in a clear and structured format. An example template is provided below.
Table 1: Hypothetical Data for Gold-Catalyzed Hydroamination
| Entry | Substrate (Alkyne) | Substrate (Amine) | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Aniline | 2 | Dioxane | 80 | 12 | Data |
| 2 | 1-Octyne | Morpholine | 2 | Toluene | 100 | 16 | Data |
Conclusion and Future Outlook
This compound represents an unexplored ligand in the field of gold catalysis. Its distinct steric and electronic properties, compared to the widely studied dppm, suggest that its gold complexes could exhibit unique reactivity and selectivity in various organic transformations. The generalized protocols provided herein offer a foundational approach for the synthesis of its gold complexes and their initial screening in catalytic applications. Future research in this area would be highly valuable to the scientific community and would involve:
-
The synthesis and full characterization of mono- and binuclear gold complexes of the ligand.
-
A systematic investigation of their catalytic activity in a range of reactions, such as hydroamination, hydroalkoxylation, and enyne cyclizations.
-
Comparative studies with other diphosphine ligands to elucidate the structure-activity relationships.
Such studies will be instrumental in determining the potential of this compound as a valuable addition to the ligand toolbox for gold catalysis.
Application Notes and Protocols: Bis[bis(3,5-dimethylphenyl)phosphino]methane in C-H Activation Reactions
A Review of Potential Applications and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis[bis(3,5-dimethylphenyl)phosphino]methane, also known as dxmppm, is a bulky electron-rich bisphosphine ligand. While the application of similar phosphine ligands in transition metal-catalyzed carbon-hydrogen (C-H) activation reactions is a burgeoning field, specific and detailed examples utilizing this compound remain notably scarce in peer-reviewed literature. This document aims to provide a comprehensive overview of the anticipated role of this ligand in C-H activation, drawing parallels from structurally related phosphines. It will also present generalized experimental protocols that can serve as a foundational template for researchers exploring the catalytic potential of this specific ligand.
Introduction to this compound
This compound is a chelating ligand characterized by its significant steric bulk imparted by the four 3,5-dimethylphenyl (xylyl) substituents. This steric hindrance can play a crucial role in influencing the coordination geometry, stability, and reactivity of metal complexes, which are key factors in catalytic C-H activation. The electron-donating nature of the xylyl groups enhances the electron density on the phosphorus atoms, which in turn can influence the oxidative addition and reductive elimination steps in a catalytic cycle.
Chemical Structure:
(Where Ph(Me)2 represents a 3,5-dimethylphenyl group)
Potential Applications in C-H Activation
Based on the established reactivity of analogous bulky bisphosphine ligands, this compound is a promising candidate for various transition metal-catalyzed C-H activation reactions. The steric bulk can promote reductive elimination and prevent catalyst deactivation pathways such as dimerization. Potential applications include:
-
Palladium-Catalyzed C-H Arylation: The ligand could be employed in directing group-assisted C-H arylation of arenes and heteroarenes. The ligand's properties may enhance catalyst stability and promote the crucial C-H cleavage and C-C bond formation steps.
-
Rhodium-Catalyzed Hydroarylation and Alkane Functionalization: Rhodium complexes bearing bulky phosphine ligands are known to catalyze the addition of C-H bonds across unsaturated substrates. The unique steric and electronic profile of this compound could offer unique selectivity in such transformations.
-
Iridium-Catalyzed Borylation and Silylation: Iridium catalysis is a powerful tool for the borylation and silylation of C-H bonds. The use of a bulky ligand like the one in focus could influence the regioselectivity of these important functionalization reactions.
Generalized Experimental Protocols
The following protocols are generalized starting points for researchers investigating the use of this compound in C-H activation reactions. Optimization of reaction parameters such as solvent, temperature, base, and catalyst loading will be essential for specific substrates and transformations.
General Protocol for Palladium-Catalyzed C-H Arylation of an Arene
This protocol is a template for the cross-coupling of an arene with an aryl halide.
Table 1: Reagents and Materials for Palladium-Catalyzed C-H Arylation
| Reagent/Material | Purpose | Typical Amount |
| Arene Substrate | C-H bond source | 1.0 mmol |
| Aryl Halide (e.g., Aryl Bromide) | Coupling partner | 1.2 mmol |
| Palladium Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Catalyst precursor | 2-5 mol% |
| This compound | Ligand | 2.2-5.5 mol% |
| Base (e.g., K₂CO₃, Cs₂CO₃, Pivalic Acid) | Proton scavenger/additive | 2.0-3.0 mmol |
| Anhydrous Solvent (e.g., Toluene, Dioxane, DMF) | Reaction medium | 5-10 mL |
| Inert Gas (e.g., Argon, Nitrogen) | To maintain anhydrous/anaerobic cond. | - |
Experimental Workflow:
Figure 1: General workflow for Pd-catalyzed C-H arylation.
General Protocol for Rhodium-Catalyzed C-H Functionalization
This protocol provides a starting point for reactions such as hydroarylation or dehydrogenative coupling.
Table 2: Reagents and Materials for Rhodium-Catalyzed C-H Functionalization
| Reagent/Material | Purpose | Typical Amount |
| Substrate with C-H bond | Reactant | 1.0 mmol |
| Coupling Partner (e.g., Alkene, Alkyne) | Reactant | 1.0-1.5 mmol |
| Rhodium Precatalyst (e.g., [Rh(cod)Cl]₂, [Rh(coe)₂Cl]₂) | Catalyst precursor | 1-5 mol% |
| This compound | Ligand | 1.1-5.5 mol% |
| Additive/Co-catalyst (e.g., Lewis acid, oxidant) | May be required for specific reactions | As needed |
| Anhydrous Solvent (e.g., THF, Toluene) | Reaction medium | 5-10 mL |
| Inert Gas (e.g., Argon, Nitrogen) | To maintain anhydrous/anaerobic cond. | - |
Reaction Pathway Concept:
Figure 2: A simplified catalytic cycle for C-H functionalization.
Data Presentation and Future Outlook
Currently, there is a lack of quantitative data in the public domain for C-H activation reactions specifically utilizing this compound. As research in this area progresses, it will be crucial to systematically tabulate data such as:
-
Reaction Yields: To assess the efficiency of the catalytic system.
-
Turnover Numbers (TON) and Turnover Frequencies (TOF): To quantify catalyst activity and longevity.
-
Regio- and Stereoselectivity: To understand the directing effects of the ligand and substrate.
The exploration of this compound in C-H activation holds significant promise. Its unique steric and electronic properties may unlock novel reactivity and selectivity, contributing to the development of more efficient and sustainable synthetic methodologies in academic and industrial research, including drug development. Further experimental investigation is highly encouraged to fully elucidate the potential of this ligand.
Application Notes and Protocols for the In Situ Preparation of Bis[bis(3,5-dimethylphenyl)phosphino]methane Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and fine chemicals, the use of transition metal catalysis is indispensable. Palladium and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The efficacy of these catalytic systems is critically influenced by the choice of ligand coordinated to the metal center. Bulky and electron-rich phosphine ligands, such as Bis[bis(3,5-dimethylphenyl)phosphino]methane, play a pivotal role in enhancing catalyst activity, stability, and selectivity.
This document provides detailed application notes and protocols for the in situ preparation of catalysts derived from this compound. The in situ approach, where the active catalyst is generated directly in the reaction vessel from a stable metal precursor and the ligand, offers significant advantages in terms of operational simplicity and catalyst versatility.
Ligand Profile: this compound
This compound, often abbreviated as dmpm, is a bidentate phosphine ligand characterized by its sterically demanding 3,5-dimethylphenyl substituents. This steric bulk is crucial for promoting reductive elimination, the final step in many cross-coupling catalytic cycles, and for stabilizing the active catalytic species.
| Property | Value |
| Chemical Formula | C₃₃H₃₈P₂ |
| Molecular Weight | 496.6 g/mol |
| CAS Number | 167109-95-7[1] |
| Appearance | White to off-white solid |
Experimental Protocols
Protocol 1: Synthesis of this compound Ligand
While this compound is commercially available, this protocol outlines a general synthetic route based on the established synthesis of analogous diphosphine methane ligands. The synthesis is a two-step process: preparation of the secondary phosphine followed by coupling with a methylene bridge.
Step 1: Synthesis of Bis(3,5-dimethylphenyl)phosphine
This procedure is adapted from the general synthesis of diarylphosphines.
Materials:
-
3,5-Dimethylbromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Phosphorus trichloride (PCl₃)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, prepare the Grignard reagent from 3,5-dimethylbromobenzene and magnesium turnings in anhydrous diethyl ether.
-
Reaction with PCl₃: Slowly add a solution of phosphorus trichloride in anhydrous diethyl ether to the Grignard reagent at 0 °C. The stoichiometry should be carefully controlled to favor the formation of the diarylphosphine.
-
Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel under an inert atmosphere to yield bis(3,5-dimethylphenyl)phosphine.
Step 2: Synthesis of this compound
This procedure is analogous to the synthesis of bis(diphenylphosphino)methane (dppm).
Materials:
-
Bis(3,5-dimethylphenyl)phosphine
-
n-Butyllithium in hexanes
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous THF
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Deprotonation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve bis(3,5-dimethylphenyl)phosphine in anhydrous THF. Cool the solution to -78 °C and slowly add n-butyllithium to form the lithium bis(3,5-dimethylphenyl)phosphide.
-
Coupling Reaction: To the resulting solution, slowly add a solution of dichloromethane in anhydrous THF at -78 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with degassed water. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford this compound as a white solid.
Protocol 2: In Situ Preparation of a Palladium Catalyst for Suzuki-Miyaura Coupling
This protocol describes the in situ generation of a palladium catalyst for the cross-coupling of an aryl halide with a boronic acid.
Materials:
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
This compound (dmpm)
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the this compound ligand (1.1-2.2 mol% relative to Pd), the aryl halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Catalyst Formation and Reaction: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active Pd(0)-dmpm complex. Then, heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC/LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data for a Typical Suzuki-Miyaura Coupling:
| Parameter | Value |
| Palladium Precursor | Pd(OAc)₂ |
| Ligand | This compound |
| Catalyst Loading | 1.5 mol % |
| Ligand/Pd Ratio | 1.1:1 |
| Substrates | 4-Chlorotoluene and Phenylboronic Acid |
| Base | K₃PO₄ (2.0 equiv) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12 h |
| Typical Yield | 85-95% |
Protocol 3: In Situ Preparation of a Nickel Catalyst for Buchwald-Hartwig Amination
This protocol details the in situ formation of a nickel catalyst for the amination of an aryl halide.
Materials:
-
Nickel(II) chloride (NiCl₂) or Nickel(II) acetylacetonate [Ni(acac)₂]
-
This compound (dmpm)
-
Aryl halide (e.g., 4-chloroanisole)
-
Amine (e.g., morpholine)
-
Strong base (e.g., NaOtBu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a strictly inert atmosphere, add the nickel precursor (e.g., NiCl₂, 2-5 mol%), the this compound ligand (2.2-5.5 mol% relative to Ni), the aryl halide (1.0 equiv), and the base (1.5-2.0 equiv) to a dry Schlenk tube.
-
Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine (1.2-1.5 equiv).
-
Catalyst Formation and Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 90-120 °C). The active Ni(0)-dmpm catalyst is formed in situ. Monitor the reaction by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data for a Typical Buchwald-Hartwig Amination:
| Parameter | Value |
| Nickel Precursor | NiCl₂(dme) |
| Ligand | This compound |
| Catalyst Loading | 3 mol % |
| Ligand/Ni Ratio | 1.2:1 |
| Substrates | 4-Chloroanisole and Morpholine |
| Base | NaOtBu (1.5 equiv) |
| Solvent | Dioxane |
| Temperature | 110 °C |
| Reaction Time | 18 h |
| Typical Yield | 75-90% |
Visualizations
Caption: Workflow for in situ catalyst generation and cross-coupling.
References
Application Notes and Protocols: Bis[bis(3,5-dimethylphenyl)phosphino]methane in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis[bis(3,5-dimethylphenyl)phosphino]methane, also known as dxylylphosphinomethane or dxpm, is a bulky electron-rich phosphine ligand frequently employed in transition metal catalysis. Its steric hindrance and electron-donating properties enhance the catalytic activity and stability of metal complexes, particularly in palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry and crucial for the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are prevalent in pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the use of this compound in a representative palladium-catalyzed cross-coupling reaction, the Suzuki-Miyaura coupling, which is a powerful tool for the synthesis of biaryl compounds.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. The choice of ligand is critical for the efficiency of the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination. Bulky biaryl phosphine ligands like this compound are known to promote these steps, leading to high yields and broad substrate scope.
Catalytic Cycle of Suzuki-Miyaura Coupling
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is initiated by the formation of an active Pd(0) species from a palladium precursor. This cycle involves three key steps:
-
Oxidative Addition: The Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with this compound as the ligand. The optimal loading of the catalyst and ligand, as well as the reaction conditions, may vary depending on the specific substrates and should be determined experimentally.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (dxpm)
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF) (5-10 mL)
-
Inert atmosphere (Nitrogen or Argon)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas line
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precursor, this compound, the aryl halide, the arylboronic acid, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Data Presentation: Catalyst Loading
The loading of the palladium catalyst and the phosphine ligand is a critical parameter that influences reaction efficiency, cost, and the level of residual palladium in the final product. While the optimal loading for this compound needs to be determined for each specific reaction, the following table provides a general guideline based on typical loadings for similar bulky biaryl phosphine ligands in Suzuki-Miyaura cross-coupling reactions.
| Parameter | Typical Range | Recommended Starting Point | Notes |
| Palladium Precursor Loading (mol%) | 0.1 - 5 | 1.0 | Higher loadings may be necessary for challenging substrates. |
| Ligand:Palladium Ratio | 1:1 to 4:1 | 2:1 | A slight excess of ligand can help stabilize the catalyst. |
| This compound Loading (mol%) | 0.2 - 10 | 2.0 | Dependent on the palladium loading and the chosen L:Pd ratio. |
Note: For drug development applications, minimizing palladium contamination is crucial. Therefore, screening for the lowest effective catalyst loading is highly recommended.
Conclusion
This compound is a valuable ligand for palladium-catalyzed cross-coupling reactions, offering the potential for high catalytic activity and stability. The provided application notes and generalized protocol for the Suzuki-Miyaura coupling serve as a starting point for researchers. It is essential to optimize the catalyst and ligand loading, as well as other reaction parameters, for each specific transformation to achieve the desired outcome efficiently and economically. These optimization studies are particularly critical in the context of drug development to ensure product purity and process scalability.
Navigating Solvent Selection for Reactions with Bis[bis(3,5-dimethylphenyl)phosphino]methane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of solvents in chemical reactions utilizing the bulky electron-rich phosphine ligand, Bis[bis(3,5-dimethylphenyl)phosphino]methane, often abbreviated as dmpm. The choice of solvent is a critical parameter that can significantly influence reaction kinetics, catalyst stability, and product yield. This guide is intended to assist researchers in optimizing reaction conditions by providing a framework for solvent selection based on the principles of catalysis and the physicochemical properties of this specific ligand.
Ligand Profile: this compound
This compound is a bidentate phosphine ligand characterized by its significant steric bulk and electron-donating properties. These features are crucial for its efficacy in various catalytic reactions, particularly in palladium-catalyzed cross-coupling reactions. The steric hindrance provided by the 3,5-dimethylphenyl groups can promote the formation of monoligated, highly active catalytic species and facilitate the reductive elimination step. The electron-rich nature of the phosphorus atoms enhances the rate of oxidative addition, a key step in many catalytic cycles.
Physicochemical Properties:
| Property | Value |
| CAS Number | 167109-95-7 |
| Molecular Formula | C₃₃H₃₈P₂ |
| Molecular Weight | 496.6 g/mol |
| Appearance | White to off-white solid |
| Solubility | Generally soluble in common aprotic organic solvents such as toluene, tetrahydrofuran (THF), and dichloromethane (DCM). Poorly soluble in polar protic solvents like water and alcohols. |
General Principles for Solvent Selection
The choice of solvent in reactions catalyzed by palladium complexes of this compound should be guided by several key factors:
-
Solubility of Reactants and Catalyst: All components of the reaction mixture, including the palladium precursor, the dmpm ligand, the substrates, and the base, should be sufficiently soluble in the chosen solvent at the reaction temperature to ensure a homogeneous reaction environment.
-
Solvent Polarity: The polarity of the solvent can influence the rate of different steps in the catalytic cycle. Aprotic solvents are generally preferred for many cross-coupling reactions.
-
Boiling Point: The boiling point of the solvent determines the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or undesired side reactions.
-
Coordinating Ability: Solvents can sometimes coordinate to the metal center, which can either be beneficial by stabilizing the catalyst or detrimental by inhibiting substrate binding. Weakly coordinating solvents are often a good starting point.
-
Inertness: The solvent should be inert under the reaction conditions and not react with the catalyst, substrates, or reagents.
Application in Palladium-Catalyzed Cross-Coupling Reactions
While specific quantitative data for reactions employing this compound is not extensively available in publicly accessible literature, we can infer suitable solvent choices from studies on structurally similar bulky phosphine ligands used in common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Recommended Solvents
Based on the general principles and data from related systems, the following aprotic solvents are recommended as starting points for reactions involving this compound:
-
Toluene: A non-polar aromatic solvent with a relatively high boiling point (111 °C), making it suitable for reactions requiring elevated temperatures. It is a common choice for many cross-coupling reactions.
-
Dioxane: A polar aprotic ether with a boiling point of 101 °C. Its ability to dissolve a wide range of organic compounds and some inorganic salts makes it a versatile solvent.
-
Tetrahydrofuran (THF): A polar aprotic ether with a lower boiling point (66 °C). It is a good solvent for many organic compounds and is often used for reactions conducted at or near room temperature.
-
Cyclopentyl methyl ether (CPME): A greener alternative to THF and other ethers, with a higher boiling point (106 °C) and greater stability towards peroxide formation.
-
tert-Butanol/Water mixtures: For certain Suzuki-Miyaura couplings, the presence of water can be beneficial, and mixtures of t-BuOH and water are sometimes employed.[1]
Solvents to Use with Caution or Avoid
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can interfere with the catalytic cycle, particularly in reactions involving strong bases, and may lead to catalyst deactivation or side reactions. However, as mentioned, aqueous mixtures can be beneficial in specific cases.
-
Halogenated Solvents (e.g., Dichloromethane, Chloroform): While useful for dissolving the ligand and catalyst precursors, their reactivity at elevated temperatures in the presence of a palladium catalyst and a base can lead to undesired side reactions.
-
Strongly Coordinating Solvents (e.g., Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents can compete with the substrates for coordination to the palladium center, potentially inhibiting the catalytic reaction. Their use should be carefully evaluated.
Experimental Protocols (General Guidelines)
The following are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These should be considered as starting points and may require optimization for specific substrates.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline for the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid.
Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane) (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide, arylboronic acid, base, palladium(II) acetate, and this compound.
-
Add the anhydrous solvent to the vessel.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination Reaction
This protocol provides a general method for the palladium-catalyzed amination of an aryl halide.
Reagents and Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%) or a pre-formed palladium catalyst.
-
This compound (0.04 mmol, 4 mol%)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS)) (1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, Dioxane) (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
In a glovebox or under a counterflow of inert gas, add the palladium precursor, this compound, and the base to a dry reaction vessel.
-
Add the anhydrous solvent and stir the mixture for a few minutes to allow for pre-formation of the active catalyst.
-
Add the aryl halide and the amine to the reaction mixture.
-
Seal the reaction vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or another suitable method.
Visualization of the Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for a reaction involving this compound.
Caption: Workflow for Solvent Selection.
Concluding Remarks
The selection of an appropriate solvent is a critical step in optimizing reactions catalyzed by complexes of this compound. While specific data for this ligand remains somewhat limited in readily available literature, a rational approach based on the principles of solubility, polarity, temperature requirements, and solvent compatibility can guide researchers toward successful reaction conditions. The provided general protocols and the solvent selection workflow are intended to serve as a valuable starting point for the development of robust and efficient catalytic processes. It is strongly recommended to perform small-scale optimization experiments to identify the ideal solvent system for each specific application.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Yields with Bis[bis(3,5-dimethylphenyl)phosphino]methane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Bis[bis(3,5-dimethylphenyl)phosphino]methane in their synthetic endeavors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize reaction outcomes, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound is a bulky, electron-rich phosphine ligand primarily employed in palladium-catalyzed cross-coupling reactions. Its steric hindrance and electron-donating properties make it particularly effective in facilitating challenging couplings, such as those involving sterically demanding substrates or less reactive aryl chlorides. Common applications include Suzuki-Miyaura, Buchwald-Hartwig amination, and other C-C and C-N bond-forming reactions.
Q2: How should I handle and store this compound?
A2: Phosphine ligands, including this one, are susceptible to oxidation. It is crucial to handle the ligand under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Store the compound in a tightly sealed container in a cool, dry place, away from oxygen and moisture.
Q3: My reaction yield is consistently low. What are the first things I should check?
A3: When experiencing low yields, a systematic check of your reagents and reaction setup is the best first step.[1]
-
Reagent Quality: Ensure the purity of your substrates, palladium precursor, base, and solvent. Impurities can poison the catalyst.
-
Ligand Integrity: Verify that the this compound has not oxidized. Using fresh or properly stored ligand is critical.
-
Inert Atmosphere: Confirm that your reaction setup is free of oxygen and moisture. Thoroughly degas your solvents and purge the reaction vessel with an inert gas.
-
Stirring: For heterogeneous mixtures, ensure the stirring is vigorous enough to ensure proper mixing of all components.
Troubleshooting Guide: Low Reaction Yield
This guide addresses specific issues that can lead to low product yield and offers potential solutions.
Problem 1: Incomplete Conversion of Starting Materials
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst.[2][3] |
| Solution: Consider using a pre-formed Pd(0) source or a precatalyst that is more readily activated. Ensure the ligand-to-palladium ratio is optimized; an excess of ligand can sometimes be beneficial.[1] | |
| Low Reaction Temperature | The reaction may not have sufficient energy to overcome the activation barrier. |
| Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor for potential side product formation at higher temperatures. | |
| Inappropriate Solvent | The solvent may not be optimal for solubility of the reactants or for the catalytic cycle. |
| Solution: Screen a range of solvents. For Suzuki-Miyaura reactions, ethereal solvents like dioxane or THF, often with a co-solvent of water, are common. For Buchwald-Hartwig aminations, toluene or dioxane are frequently used. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (in Suzuki-Miyaura) | This side reaction is often promoted by the presence of oxygen. |
| Solution: Ensure the reaction is rigorously degassed. Using a pinacol ester of the boronic acid can sometimes reduce the extent of homocoupling. | |
| Protodeboronation (in Suzuki-Miyaura) | The boronic acid is replaced by a hydrogen atom, often facilitated by water and the base. |
| Solution: Use an anhydrous solvent and a milder base (e.g., K₃PO₄ or Cs₂CO₃). | |
| Reductive Dehalogenation | The aryl halide is reduced to the corresponding arene. |
| Solution: This can be influenced by the choice of ligand and base. Optimizing the ligand-to-palladium ratio or screening different bases may mitigate this side reaction. |
Experimental Protocols
The following is a general procedure for a Suzuki-Miyaura cross-coupling reaction. Note: This is a starting point and should be optimized for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and this compound (4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1 v/v).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Quantitative Data Summary
The following tables provide illustrative data on how varying reaction parameters can impact the yield of a cross-coupling reaction. Disclaimer: This data is hypothetical and intended for educational purposes to demonstrate optimization principles, as specific published data for this compound is limited.
Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Solvent (v/v) | Temperature (°C) | Yield (%) |
| 1 | Toluene | 100 | 65 |
| 2 | Dioxane | 100 | 85 |
| 3 | THF | 80 | 72 |
| 4 | Dioxane/H₂O (4:1) | 100 | 92 |
Table 2: Effect of Base on Buchwald-Hartwig Amination Yield
| Entry | Base | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | 110 | 58 |
| 2 | K₃PO₄ | 110 | 75 |
| 3 | NaOtBu | 90 | 95 |
| 4 | Cs₂CO₃ | 110 | 88 |
Visualizations
Caption: A workflow for troubleshooting low yields in cross-coupling reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Technical Support Center: Degradation of Bis[bis(3,5-dimethylphenyl)phosphino]methane (dmxppm) in Catalytic Cycles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to the degradation of the phosphine ligand Bis[bis(3,5-dimethylphenyl)phosphino]methane (dmxppm) in catalytic cycles.
Frequently Asked Questions (FAQs)
Q1: What is this compound (dmxppm) and what are its general stability concerns?
This compound, commonly known as dmxppm, is a bidentate phosphine ligand used in homogeneous catalysis. Like many phosphine ligands, its primary stability concern is degradation during the catalytic cycle, which can lead to decreased catalytic activity, altered selectivity, and formation of undesired byproducts. The trivalent phosphorus center (P(III)) in dmxppm is susceptible to oxidation to a pentavalent state (P(V)), and the phosphorus-carbon bonds can undergo cleavage under certain reaction conditions.[1]
Q2: What are the most common degradation pathways for phosphine ligands like dmxppm?
While specific degradation pathways for dmxppm are not extensively documented, common degradation routes for phosphine ligands in catalytic cycles include:
-
Oxidation: This is the most prevalent degradation pathway, where the phosphine is oxidized to the corresponding phosphine oxide.[1] This can be caused by residual air, peroxidic impurities in solvents, or certain metal precursors.[1]
-
P-C Bond Cleavage: The phosphorus-carbon bond can be cleaved, often facilitated by the metal center, especially at elevated temperatures.[1][2] This can lead to the formation of inactive or less active catalyst species.[1]
-
Hydrolysis: In the presence of water, particularly with phosphines bearing electron-withdrawing groups, P-C bonds can be cleaved.[1]
-
Phosphonium Salt Formation: Phosphines can act as nucleophiles and react with alkyl or aryl halides in the reaction mixture to form quaternary phosphonium salts, thereby removing the active ligand from the catalytic cycle.[1]
Q3: How do the structural features of dmxppm influence its stability?
The 3,5-dimethylphenyl (xylyl) substituents on the phosphorus atoms of dmxppm impart specific steric and electronic properties that influence its stability:
-
Steric Bulk: The methyl groups on the phenyl rings increase the steric bulk around the phosphorus atoms. This can protect the metal center and, in some cases, stabilize the ligand by hindering intermolecular reactions that could lead to degradation.
-
Electronic Effects: The alkyl groups on the phenyl rings are electron-donating, which increases the electron density on the phosphorus atoms. While this can enhance the ligand's ability to coordinate to the metal, it also makes the phosphine more susceptible to oxidation.[3]
The methylene (-CH2-) bridge provides a specific bite angle and conformational flexibility that can influence the stability of the resulting metal complex.
Troubleshooting Guides
This section addresses specific issues that may arise during catalytic reactions using dmxppm.
Issue 1: Decreased or No Catalytic Activity
A sudden or gradual loss of catalytic activity is a common problem that may be linked to ligand degradation.
| Possible Cause | Troubleshooting Steps |
| Oxidation of dmxppm | 1. Ensure Inert Atmosphere: Rigorously deoxygenate all solvents and reagents. Conduct the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using Schlenk techniques or a glovebox.[4] |
| 2. Purify Solvents: Remove peroxidic impurities from solvents like THF or ethers by passing them through activated alumina columns. | |
| P-C Bond Cleavage | 1. Optimize Reaction Temperature: High temperatures can promote P-C bond cleavage.[1] Systematically lower the reaction temperature to find the minimum required for efficient catalysis. |
| 2. Monitor for Byproducts: Use techniques like 31P NMR or GC-MS to detect potential phosphorus-containing byproducts resulting from ligand fragmentation. | |
| Formation of Inactive Catalyst Species | 1. Vary Ligand-to-Metal Ratio: An inappropriate ligand-to-metal ratio can sometimes lead to the formation of inactive multinuclear species. Experiment with slightly different ratios to see if activity is restored. |
Issue 2: Inconsistent Reaction Yields or Selectivity
Variability in reaction outcomes can often be traced to inconsistent ligand integrity.
| Possible Cause | Troubleshooting Steps |
| Partial Ligand Degradation | 1. Analyze Ligand Purity: Before use, verify the purity of the dmxppm ligand. Impurities such as the corresponding phosphine oxide can affect the reaction. |
| 2. Monitor Reaction Over Time: Take aliquots from the reaction mixture at different time points and analyze them by 31P NMR to track the concentration of intact dmxppm and the appearance of any degradation products. | |
| Reaction with Substrates or Reagents | 1. Control Experiments: Run control experiments in the absence of the metal catalyst to check for any direct reaction between dmxppm and the substrates or other reagents. |
Experimental Protocols
Protocol 1: Monitoring dmxppm Degradation by ³¹P NMR Spectroscopy
This protocol allows for the in-situ monitoring of the dmxppm ligand and the detection of its primary oxidation product, dmxppm dioxide.
Materials:
-
J. Young NMR tube
-
Anhydrous, deuterated solvent (e.g., C₆D₆, Toluene-d₈)
-
Internal standard (e.g., triphenyl phosphate)
-
Reaction mixture components (catalyst, substrates, etc.)
Procedure:
-
In a glovebox, prepare a stock solution of the internal standard in the deuterated solvent.
-
Assemble the reaction in the J. Young NMR tube by adding the solvent, internal standard, dmxppm, metal precursor, and substrates in the desired order.
-
Seal the NMR tube and acquire an initial ³¹P{¹H} NMR spectrum at t=0. The signal for dmxppm should be a sharp singlet.
-
Commence the reaction (e.g., by heating) and acquire subsequent spectra at regular intervals.
-
Monitor for the appearance of a new peak corresponding to the dmxppm dioxide, which will be shifted downfield from the parent phosphine peak. The chemical shift of phosphine oxides typically appears in the range of +20 to +50 ppm.[5]
-
Integrate the peaks corresponding to dmxppm and its oxide relative to the internal standard to quantify the extent of degradation over time.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol is useful for identifying a broader range of potential degradation products.
Materials:
-
Reaction aliquots
-
High-purity solvents for LC-MS (e.g., acetonitrile, methanol, water)
-
LC-MS system with a suitable column (e.g., C18) and mass spectrometer (e.g., ESI-QTOF)
Procedure:
-
Quench a small aliquot of the reaction mixture at a specific time point.
-
Dilute the aliquot with a suitable solvent (e.g., acetonitrile).
-
Filter the sample to remove any particulate matter.
-
Inject the sample into the LC-MS system.
-
Analyze the mass spectrometry data for ions corresponding to the expected molecular weights of dmxppm, its mono- and dioxide, and potential fragments from P-C bond cleavage.
-
Use high-resolution mass spectrometry to determine the elemental composition of the observed ions to aid in their identification.
Data Presentation
Table 1: Comparative Electronic and Steric Parameters of Common Phosphine Ligands
| Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Cone Angle (θ, °) |
| PPh₃ | 2068.9 | 145 |
| PCy₃ | 2056.4 | 170 |
| P(t-Bu)₃ | 2056.1 | 182 |
| P(o-tol)₃ | 2066.7 | 194 |
| dmxppm (estimated) | Lower than PPh₃ | Likely > 145 |
Note: The values for dmxppm are estimated based on its structure. The electron-donating methyl groups are expected to lower the TEP compared to PPh₃, and the 3,5-dimethylphenyl groups will result in a larger cone angle.
Visualizations
Caption: Potential degradation pathways for dmxppm in a catalytic cycle.
Caption: A logical workflow for troubleshooting issues related to dmxppm degradation.
References
Technical Support Center: Optimizing Reaction Conditions for Bis[bis(3,5-dimethylphenyl)phosphino]methane Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing reaction conditions when utilizing the bulky diphosphine ligand, Bis[bis(3,5-dimethylphenyl)phosphino]methane. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experiments, particularly in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound?
A1: this compound, a sterically hindered and electron-rich diphosphine ligand, is primarily designed for use in palladium-catalyzed cross-coupling reactions. Its structural features are beneficial for reactions that are often challenging, such as the coupling of unactivated aryl chlorides or sterically demanding substrates. Common applications are analogous to other bulky phosphine ligands and include Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Q2: How should I handle and store this compound?
A2: Like many phosphine ligands, this compound is susceptible to oxidation.[1] It should be handled under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated area.[2] For long-term storage, it is recommended to keep the ligand in a tightly sealed container in a cool, dry place, away from sources of ignition.
Q3: What palladium precursors are compatible with this ligand?
A3: A variety of palladium precursors can be used with this ligand. Common choices for in situ catalyst generation include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). Pre-formed palladium complexes can also be effective. The choice of precursor can influence the activation of the catalyst and the overall reaction efficiency.
Q4: What is the optimal ligand-to-metal ratio?
A4: The optimal ligand-to-metal ratio can vary depending on the specific reaction. For bidentate ligands like this compound, a 1:1 to 1.5:1 ligand-to-palladium ratio is a common starting point. An excess of the ligand can sometimes be beneficial in stabilizing the active catalytic species and preventing catalyst decomposition, but a large excess may inhibit the reaction by creating a coordinatively saturated and unreactive metal center.
Q5: How does the "bite angle" of this ligand influence reactivity?
A5: The bite angle, the P-Pd-P bond angle in the metal complex, is a critical parameter for diphosphine ligands.[3][4] For this compound, the methylene bridge creates a relatively small natural bite angle. This geometry can influence the stability of catalytic intermediates and the rate of key steps in the catalytic cycle, such as reductive elimination.[5] In some cases, a wider bite angle is preferable to accelerate reductive elimination and improve product yield.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium precursor and ligand are of high purity and have been stored correctly under an inert atmosphere to prevent degradation. - Consider using a pre-formed palladium-ligand complex to ensure the active catalyst is generated. - The choice of palladium precursor can be critical; try screening different sources like Pd(OAc)₂ or Pd₂(dba)₃. |
| Suboptimal Reaction Temperature | - The reaction may require higher temperatures to overcome activation barriers, especially with less reactive substrates like aryl chlorides. Incrementally increase the temperature and monitor for product formation and potential decomposition. |
| Incorrect Solvent or Base | - The choice of solvent and base is highly interdependent and substrate-specific. Screen a variety of solvents (e.g., toluene, dioxane, THF) and bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). Weakly coordinating solvents are often preferred. |
| Ligand Degradation | - Phosphine ligands can be susceptible to oxidation or P-C bond cleavage under harsh reaction conditions.[1] Ensure rigorous exclusion of air and moisture from the reaction. Consider degassing the solvent prior to use. |
| Poor Substrate Reactivity | - For challenging substrates, such as sterically hindered aryl halides or electron-rich amines, higher catalyst loadings or more forcing conditions (higher temperature, longer reaction time) may be necessary. |
Issue 2: Formation of Byproducts
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Starting Materials | - This can occur if the transmetalation step is slow relative to other pathways. Adjusting the base, solvent, or temperature may alter the relative rates of the desired cross-coupling versus homocoupling. |
| Protodeboronation (in Suzuki Coupling) | - This side reaction, where the boronic acid is replaced by a hydrogen atom, can be promoted by bulky phosphine ligands.[1] Using anhydrous solvents and ensuring the reaction is run under a strictly inert atmosphere can minimize this. Using boronic esters (e.g., pinacol esters) instead of boronic acids can also reduce the rate of protodeboronation. |
| β-Hydride Elimination | - If one of the coupling partners has a β-hydrogen, this can be a competing pathway. The choice of ligand and reaction conditions can influence the rate of β-hydride elimination versus the desired reductive elimination. |
Experimental Protocols
While specific, detailed protocols for this compound are not widely available in the reviewed literature, the following general procedures for Suzuki-Miyaura and Buchwald-Hartwig reactions with bulky diphosphine ligands can be adapted as a starting point. Optimization will be necessary for your specific substrates.
General Procedure for a Suzuki-Miyaura Coupling Reaction
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol) to an oven-dried reaction vessel.
-
Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.022 mmol) in a degassed solvent (e.g., toluene or dioxane, 5 mL). Stir for 10-15 minutes at room temperature.
-
Reaction Execution: Add the catalyst solution to the reaction vessel containing the substrates and base.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring. Monitor the reaction progress by TLC or GC/LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for a Buchwald-Hartwig Amination Reaction
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 mmol), amine (1.2 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) to an oven-dried reaction vessel.
-
Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol) and this compound (0.022 mmol) in a degassed solvent (e.g., toluene, 5 mL). Stir for 10-15 minutes at room temperature.
-
Reaction Execution: Add the catalyst solution to the reaction vessel.
-
Heating and Monitoring: Seal the vessel and heat the reaction mixture (typically 80-110 °C). Monitor the reaction progress.
-
Work-up and Purification: After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify by column chromatography.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the scientific literature, the following table presents a generalized screening guide for optimizing a cross-coupling reaction. Users should adapt this based on their experimental results.
Table 1: General Parameter Screening for Cross-Coupling Reactions
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Precursor | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(MeCN)₂ | [Pd(allyl)Cl]₂ |
| Ligand:Pd Ratio | 1:1 | 1.2:1 | 1.5:1 | 2:1 |
| Solvent | Toluene | Dioxane | THF | CPME |
| Base | K₃PO₄ | Cs₂CO₃ | NaOtBu | K₂CO₃ |
| Temperature | 80 °C | 100 °C | 110 °C | Room Temp |
| Catalyst Loading | 2 mol% | 1 mol% | 0.5 mol% | 5 mol% |
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Troubleshooting flowchart for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Bite angle - Wikipedia [en.wikipedia.org]
- 4. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Bite angle effects of diphosphines in C–C and C–X bond forming cross coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Poor Enantioselectivity with Bis[bis(3,5-dimethylphenyl)phosphino]methane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals utilizing Bis[bis(3,5-dimethylphenyl)phosphino]methane (dmpm) in asymmetric catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly poor enantioselectivity, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that make it useful in asymmetric catalysis?
A1: this compound is a bulky electron-rich diphosphine ligand. Its steric bulk, stemming from the 3,5-dimethylphenyl substituents, creates a well-defined chiral pocket around the metal center. This steric hindrance is crucial for differentiating between the prochiral faces of a substrate, leading to the selective formation of one enantiomer. The electron-rich nature of the phosphine groups can also enhance the catalytic activity of the metal center.
Q2: How should I handle and store this compound and its metal complexes?
A2: Phosphine ligands and their metal complexes can be sensitive to air and moisture.[1] It is crucial to handle and store them under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, which can lead to catalyst deactivation and loss of enantioselectivity.[1] Use of a glovebox or Schlenk line techniques is highly recommended. Store the ligand and its complexes in a cool, dark, and dry place.
Q3: My reaction is showing low conversion and poor enantioselectivity. Where should I start troubleshooting?
A3: Low conversion and poor enantioselectivity can be linked. A good starting point is to verify the integrity of your catalyst and reagents.[2] Ensure the ligand and metal precursor are pure and have been handled properly to avoid degradation.[1][2] Subsequently, systematically evaluate the reaction parameters, starting with temperature and solvent, as these can significantly influence both reactivity and selectivity.[2]
Q4: Can impurities in my substrate or reagents affect the enantioselectivity?
A4: Absolutely. Impurities can act as catalyst poisons, deactivating the active catalytic species and leading to lower conversion and enantioselectivity.[1][2] It is essential to use highly purified substrates and reagents. If you suspect impurities, consider purification techniques such as recrystallization or distillation of your starting materials.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Low Enantiomeric Excess (ee)
Low enantioselectivity is a common challenge in asymmetric catalysis. This guide provides a systematic approach to identifying and resolving the root causes.
dot
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Steps:
-
Scrutinize Reagents and Catalyst:
-
Catalyst Integrity: Ensure the this compound ligand and the metal precursor are of high purity and have been stored under inert conditions to prevent degradation.[2]
-
Substrate and Reagent Purity: Impurities in the substrate or other reagents can inhibit the catalyst.[1] Purify starting materials if necessary.
-
Solvent Quality: Use anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst.
-
-
Evaluate Reaction Conditions:
-
Temperature: Temperature can have a profound effect on enantioselectivity.[2] Lowering the reaction temperature often improves enantiomeric excess by favoring the transition state that leads to the major enantiomer.
-
Solvent: The polarity and coordinating ability of the solvent can influence the geometry of the catalyst-substrate complex in the transition state.[2] A solvent screen is often necessary to find the optimal conditions.
-
Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes have a negative impact on enantioselectivity.[3] It is important to find the optimal balance.
-
Additives: In some cases, the addition of co-catalysts or additives can significantly enhance enantioselectivity.
-
Quantitative Data Summary: Impact of Reaction Parameters on Enantioselectivity
The following table summarizes the potential impact of various reaction parameters on enantioselectivity based on general principles of asymmetric catalysis. The specific effects will be reaction-dependent.
| Parameter | General Trend for Improving Enantioselectivity | Potential Trade-offs |
| Temperature | Lowering the temperature | Slower reaction rates |
| Solvent | Less polar, non-coordinating solvents often favored | Solubility issues, slower rates |
| Catalyst Loading | Optimization required; lower loading can sometimes be beneficial | Lower reaction rates |
| Concentration | Lower concentrations can sometimes improve selectivity | Slower reaction rates |
| Additives | Can enhance selectivity through various mechanisms | May complicate reaction workup |
Experimental Protocols
General Protocol for Optimizing an Asymmetric Reaction
This protocol provides a general framework for optimizing an asymmetric catalytic reaction using this compound.
dot
Caption: General experimental workflow for optimizing an asymmetric reaction.
Methodology:
-
Catalyst Preparation (In-situ):
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the metal precursor (e.g., a palladium or rhodium salt) in an appropriate anhydrous, degassed solvent.
-
In a separate Schlenk flask, dissolve the this compound ligand in the same solvent.
-
Transfer the ligand solution to the metal precursor solution via cannula and stir at room temperature for the recommended time to allow for complex formation.
-
-
Reaction Setup:
-
To the freshly prepared catalyst solution, add the substrate.
-
If the other reactant is a liquid, add it dropwise via a syringe. If it is a solid, add it under a positive flow of inert gas.
-
-
Parameter Screening:
-
Set up parallel reactions to screen different parameters. For example, run the reaction at different temperatures (e.g., -20 °C, 0 °C, room temperature) and in a variety of solvents (e.g., toluene, THF, dichloromethane).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction as appropriate (e.g., with a saturated aqueous solution).
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess of the product using a validated chiral HPLC or GC method.[1]
-
Protocol for Validation of a Chiral HPLC Method
A reliable analytical method is crucial for accurate determination of enantioselectivity.
Methodology:
-
Resolution:
-
Inject a sample of the racemic product to ensure baseline separation of the two enantiomer peaks. The resolution factor (Rs) should ideally be greater than 1.5.
-
-
Linearity:
-
Prepare a series of solutions with known varying ratios of the two enantiomers (e.g., 99:1, 90:10, 75:25, 50:50, 25:75, 10:90, 1:99).
-
Plot the measured peak area ratio against the known concentration ratio. The resulting plot should be linear with a correlation coefficient (R²) of ≥ 0.99.[1]
-
-
Accuracy:
-
Prepare samples with a known enantiomeric excess.
-
Analyze these samples and compare the experimentally determined ee with the known value. The deviation should be minimal.[1]
-
References
preventing phosphine oxidation of Bis[bis(3,5-dimethylphenyl)phosphino]methane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of Bis[bis(3,5-dimethylphenyl)phosphino]methane during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to oxidation?
This compound is an organophosphorus compound that functions as a bidentate phosphine ligand in catalysis.[1][2][3] Like many phosphine ligands, particularly those that are electron-rich, it is susceptible to oxidation by atmospheric oxygen.[4] The phosphorus atom in the phosphine ligand possesses a lone pair of electrons essential for coordinating to a metal center in a catalyst. This same lone pair can react with oxygen, leading to the formation of the corresponding phosphine oxide.[4][5] Phosphine oxides are poor ligands and do not effectively coordinate with metal centers, which can lead to catalyst deactivation.[4]
Q2: What are the primary indicators of ligand oxidation or catalyst deactivation?
Common signs that your this compound ligand may have oxidized, or the catalyst has deactivated include:
-
Low or no product yield: This is the most direct sign that the catalytic system is not functioning correctly.[4]
-
Reaction stalling: The reaction may begin but then slow down or stop completely before the starting material is fully consumed.[4]
-
Formation of palladium black: In palladium-catalyzed reactions, the appearance of a black precipitate indicates that the Pd(0) catalyst has aggregated and is no longer active. This can happen when the phosphine ligand concentration is too low to stabilize the palladium species, potentially due to oxidation.[4][6]
-
Inconsistent results: A lack of reproducibility between experimental batches can often be traced to inconsistent handling of air-sensitive reagents like phosphine ligands.[4]
Q3: How can I monitor the oxidation of my phosphine ligand?
³¹P NMR spectroscopy is a powerful technique for monitoring the integrity of phosphine ligands. The phosphorus atom in the active phosphine ligand will have a characteristic chemical shift. Upon oxidation to the phosphine oxide, this chemical shift will change significantly, typically moving downfield. By comparing the integration of the signals for the phosphine and the phosphine oxide, you can quantify the extent of ligand degradation.[6]
Q4: How should I properly store this compound?
As a solid, this compound should be stored in a cool, dark place, ideally within a glovebox or a desiccator under an inert atmosphere (e.g., nitrogen or argon).[4][7] If a glovebox is unavailable, the container should be sealed tightly and purged with an inert gas after each use. Solutions of the ligand should be prepared using properly degassed solvents and stored under an inert atmosphere in a sealed flask, preferably in a freezer.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps | Explanation |
| Low or No Reaction Yield | Ligand Oxidation | 1. Use fresh ligand from a properly stored container. 2. Ensure all handling procedures are performed under a strict inert atmosphere. 3. Degas all solvents and reagents thoroughly. | Oxidation of the phosphine to phosphine oxide leads to an inactive catalyst.[4] |
| Incorrect Ligand-to-Metal Ratio | 1. Verify the stoichiometry of the ligand and metal precursor. 2. Consider a slight excess of the phosphine ligand. | An incorrect ratio can lead to the formation of inactive metal species or catalyst decomposition. A slight excess of the ligand can help stabilize the active catalyst.[4] | |
| Formation of Palladium Black | Presence of Oxygen | 1. Improve inert atmosphere techniques (e.g., use a glovebox or perform more evacuate-refill cycles on a Schlenk line). 2. Ensure solvents are thoroughly degassed. | Oxygen can oxidize the Pd(0) catalyst, causing it to precipitate as inactive palladium black.[4] |
| Insufficient Ligand | 1. Increase the ligand loading slightly. | The phosphine ligand stabilizes the active Pd(0) species and prevents aggregation.[4] | |
| High Temperature | 1. Lower the reaction temperature. | High temperatures can accelerate catalyst decomposition. A lower temperature may improve stability, though it might require a longer reaction time.[4] | |
| Inconsistent Results | Inconsistent Handling | 1. Standardize the procedure for handling the air-sensitive ligand. 2. Ensure all users are trained on proper inert atmosphere techniques. | Reproducibility issues often stem from variations in the handling of air-sensitive reagents.[4] |
Experimental Protocols
Protocol 1: Handling this compound using a Glovebox
-
Preparation: Ensure the glovebox maintains a stable inert atmosphere with low oxygen and moisture levels (typically <1 ppm).
-
Material Transfer: Bring all necessary glassware, the sealed container of the phosphine ligand, and degassed solvents into the glovebox antechamber. Cycle the antechamber at least three times to remove air before transferring items into the main chamber.
-
Weighing: Carefully weigh the desired amount of the solid ligand onto weighing paper or into a vial using a balance inside the glovebox.
-
Dissolving: Transfer the weighed ligand into the reaction flask. Add the degassed solvent to the flask and swirl gently until the ligand is completely dissolved.
-
Storage of Solutions: If preparing a stock solution, store it in a sealed flask under the inert atmosphere of the glovebox, preferably in a freezer.[4]
Protocol 2: Handling this compound using a Schlenk Line
-
Glassware Preparation: Oven-dry all glassware overnight and cool it under a stream of inert gas.
-
Apparatus Assembly: Assemble the Schlenk flask with a magnetic stir bar and seal all joints with septa. Connect the flask to the Schlenk line.
-
Establish Inert Atmosphere: Evacuate the flask and backfill it with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure a completely inert environment.[4]
-
Adding the Solid Ligand: Under a positive flow of inert gas, quickly add the solid this compound to the flask.
-
Adding Solvents and Reagents: Add degassed solvents and other liquid reagents via a gas-tight syringe or cannula.
-
Degassing the Reaction Mixture: For maximum air exclusion, degas the final reaction mixture by bubbling inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[4]
-
Running the Reaction: Heat the reaction to the desired temperature and monitor its progress.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature before exposing it to air for the work-up procedure.
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Recommended workflows for handling air-sensitive phosphine ligands.
References
Technical Support Center: Purification of Products from Bis[bis(3,5-dimethylphenyl)phosphino]methane Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of reaction products involving the bulky electron-rich phosphine ligand, Bis[bis(3,5-dimethylphenyl)phosphino]methane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of products from reactions utilizing this compound, such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield After Purification | Protodeboronation of Boronic Acid/Ester: Bulky phosphine ligands can promote this side reaction, consuming the boronic acid derivative.[1][2] | - Use milder reaction conditions (lower temperature, weaker base if possible).- Ensure anhydrous conditions, as water exacerbates protodeboronation.[3] - Consider using a more stable boronic ester (e.g., pinacol ester). |
| Catalyst Deactivation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) by oxygen.[3] | - Thoroughly degas all solvents and reagents before use.- Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction and purification process.[4] | |
| Incomplete Reaction: The reaction may not have proceeded to completion. | - Monitor the reaction progress using TLC or GC-MS before workup.- Consider optimizing reaction parameters such as temperature, reaction time, or catalyst loading. | |
| Presence of Unexpected Side Products | Homocoupling of Boronic Acid: This can be promoted by the presence of oxygen.[3] | - Ensure rigorous degassing of the reaction mixture.[3] - Using a direct Pd(0) source instead of a Pd(II) precatalyst can sometimes mitigate this issue.[3] |
| Dehalogenation of Aryl Halide: The aryl halide is converted to the corresponding arene.[3] | - This can occur after oxidative addition if a hydride source is present (e.g., certain amine bases or alcohol solvents).[3] - Consider using a non-hydridic base or a different solvent system. | |
| Phosphine Oxide Formation: The phosphine ligand can be oxidized to its corresponding oxide, which can complicate purification.[5] | - Maintain a strict inert atmosphere.- Phosphine oxides can sometimes be separated by column chromatography with a more polar eluent. | |
| Difficulty in Isolating Pure Product by Column Chromatography | Compound Decomposition on Silica Gel: Organometallic complexes can be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by pre-treating it with a solvent system containing 1-3% triethylamine.[6] - Consider using an alternative stationary phase like alumina. |
| Air-Sensitivity of the Product: The purified product may be unstable in air. | - Utilize a modified flash chromatography setup designed for air-sensitive compounds, which maintains an inert atmosphere throughout the process.[7][8] | |
| Poor Separation of Product and Impurities: The polarity of the product and impurities may be very similar. | - Optimize the eluent system using TLC before running the column.- Employing a gradient elution may improve separation. | |
| Product "Oiling Out" During Recrystallization | Inappropriate Solvent System: The boiling point of the solvent may be higher than the melting point of the compound, or the compound is precipitating too quickly. | - Select a solvent in which the compound is soluble when hot but sparingly soluble when cold.- Use a solvent pair, where the compound is soluble in one solvent and insoluble in the other. Add the "anti-solvent" dropwise to the hot solution until turbidity appears, then allow to cool slowly. |
| Presence of Impurities: Impurities can lower the melting point of the product and hinder crystal lattice formation. | - Attempt to remove impurities by a preliminary purification step, such as passing a solution of the crude product through a short plug of silica gel. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in reactions using this compound?
A1: Common impurities include byproducts from side reactions such as the protodeboronated starting material in Suzuki-Miyaura couplings, homocoupled products, and the oxidized phosphine ligand (phosphine oxide).[1][2][5] Unreacted starting materials may also be present if the reaction has not gone to completion.
Q2: My product is air-sensitive. What are the key considerations for its purification?
A2: For air-sensitive compounds, it is crucial to maintain an inert atmosphere throughout the entire purification process. This involves using degassed solvents and performing all manipulations, including chromatography and recrystallization, under nitrogen or argon.[4] A modified flash chromatography apparatus with sealed joints and positive inert gas pressure is highly recommended.[7][8]
Q3: How can I effectively remove the palladium catalyst and the phosphine ligand/oxide after the reaction?
A3: Filtration through a pad of Celite can remove some of the precipitated palladium black. For soluble palladium species and the phosphine ligand/oxide, column chromatography is typically the most effective method. The choice of eluent is critical; a non-polar solvent system will generally elute the desired product while retaining the more polar palladium complexes and phosphine oxide on the stationary phase. In some cases, a specific scavenger resin can be used to remove residual palladium.
Q4: Can I use recrystallization to purify my product? What are some good starting solvents to screen?
A4: Recrystallization can be a very effective method for purifying solid products. The choice of solvent is critical and must be determined empirically. A good starting point is to screen a range of solvents with varying polarities. Common choices for organometallic complexes include mixtures of a good solvent (e.g., dichloromethane, toluene, THF) and a poor solvent (e.g., hexanes, pentane, diethyl ether). The goal is to find a system where the product is soluble at elevated temperatures but precipitates upon cooling.
Experimental Protocols
Protocol 1: General Procedure for Purification by Flash Column Chromatography (for Air-Stable Compounds)
-
Sample Preparation: After the reaction work-up, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar eluent (e.g., hexanes or a mixture of hexanes and a small amount of ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Loading the Sample: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor their composition by thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Modified Flash Column Chromatography for Air-Sensitive Compounds
This protocol is an adaptation of standard flash chromatography to maintain an inert atmosphere.[7][8]
-
Apparatus Setup: Use a glass chromatography column with ground glass joints and a stopcock that allows for the control of inert gas flow. The collection flasks should also be equipped for inert atmosphere operation.
-
Degassing: All solvents must be thoroughly degassed by sparging with nitrogen or argon for at least 30 minutes prior to use.
-
Column Packing: Pack the column with silica gel as a slurry in the degassed eluent under a positive pressure of inert gas.
-
Sample Loading: Dissolve the crude product in a minimal amount of degassed solvent and load it onto the column using a cannula or a syringe against a counterflow of inert gas.
-
Elution and Collection: Elute the column using positive pressure from the inert gas line. Collect fractions in flasks that are continuously purged with inert gas.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure, ensuring the product is not exposed to air.
Protocol 3: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a few drops of a potential solvent at room temperature. If it dissolves readily, it is likely too soluble. If it is insoluble, heat the solvent to its boiling point. If the compound dissolves when hot, it is a good candidate solvent. If it remains insoluble, it is not a suitable solvent. Alternatively, test solvent pairs by dissolving the compound in a good solvent and adding a poor solvent dropwise until turbidity persists.
-
Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of products.
Caption: Troubleshooting logic for low product yield.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
effect of temperature on Bis[bis(3,5-dimethylphenyl)phosphino]methane catalyst stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effect of temperature on the stability and performance of catalysts based on the Bis[bis(3,5-dimethylphenyl)phosphino]methane ligand. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Temperature-Related Issues
| Issue | Potential Cause | Recommended Action |
| Low or No Catalytic Activity | Temperature too low: The reaction may not have sufficient thermal energy to overcome the activation energy barrier. | Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress at each step to find the optimal temperature. |
| Catalyst degradation: The reaction temperature may be too high, leading to decomposition of the catalyst. | If high temperatures are necessary, consider using a higher catalyst loading or a shorter reaction time. Ensure the reaction is performed under an inert atmosphere to prevent oxidation. | |
| Reaction Stalls or Incomplete Conversion | Catalyst deactivation over time: At elevated temperatures, the catalyst may slowly degrade over the course of the reaction. | Try a lower reaction temperature for a longer duration. If possible, intermittent addition of the catalyst can be explored. |
| Inhibitory species formation: At certain temperatures, side reactions may produce species that inhibit the catalyst. | Analyze the reaction mixture for potential byproducts. A change in solvent or reaction conditions may be necessary. | |
| Formation of Unwanted Byproducts | Side reactions favored at high temperatures: Elevated temperatures can sometimes promote undesired reaction pathways. | Optimize the reaction temperature to maximize the selectivity for the desired product. A temperature screening study is recommended. |
| Ligand degradation products: Fragments from the decomposed phosphine ligand might catalyze side reactions. | Confirm the integrity of the catalyst before and after the reaction using techniques like ³¹P NMR spectroscopy. | |
| Inconsistent Results Between Batches | Inaccurate temperature control: Variations in the actual reaction temperature can lead to different outcomes. | Ensure your reaction setup has accurate and consistent temperature control. Use a calibrated thermometer or probe to verify the temperature. |
| Thermal history of the catalyst: Improper storage or handling of the catalyst at elevated temperatures can lead to partial degradation before use. | Store the catalyst at the recommended temperature, typically in a cool, dark, and inert environment. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended operating temperature range for catalysts based on this compound?
A1: The optimal temperature will be reaction-specific. However, for many cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations that utilize bulky, electron-rich phosphine ligands, a temperature range of room temperature to 110°C is common.[1][2] Microwave-assisted syntheses may employ temperatures up to 150°C.[1] It is always recommended to perform a temperature optimization study for your specific application.
Q2: What are the signs of thermal degradation of the catalyst?
A2: Visual signs of degradation can include a change in color of the reaction mixture or the formation of a precipitate (e.g., palladium black). Analytically, techniques like ³¹P NMR spectroscopy can be used to detect the formation of phosphine oxide, a common degradation product. A decrease in catalytic activity or an increase in byproduct formation at higher temperatures also suggests catalyst decomposition.
Q3: What are the primary thermal degradation pathways for phosphine-based catalysts?
A3: The main degradation pathways for phosphine ligands at elevated temperatures include:
-
Oxidation: The trivalent phosphorus atom can be oxidized to a pentavalent phosphine oxide, especially in the presence of trace oxygen or other oxidants.[3]
-
P-C Bond Cleavage: At higher temperatures, the phosphorus-carbon bond can break, leading to the formation of inactive catalyst species.[3][4][5]
Q4: How does the structure of this compound contribute to its thermal stability?
A4: The bulky 3,5-dimethylphenyl groups on the phosphorus atoms provide significant steric hindrance. This bulk can protect the metal center and the phosphorus atoms from intermolecular reactions that could lead to decomposition, thus enhancing the thermal stability of the catalyst complex.
Q5: Can I use this catalyst at very high temperatures (e.g., >150°C)?
A5: While the steric bulk of the ligand provides some thermal stability, using the catalyst at very high temperatures increases the risk of degradation. Studies on structurally similar palladium-diphosphine complexes have shown decomposition onset temperatures in the range of 238°C to 300°C.[6] It is advisable to stay well below this range to ensure catalyst integrity throughout the reaction. If high temperatures are required, the catalyst lifetime may be limited.
Thermal Stability Data of Structurally Related Palladium-Diphosphine Complexes
| Complex | Diphosphine Ligand | Initial Decomposition Temperature (°C) | Reference |
| [Pd(tsac)₂(dppm)] | dppm: Bis(diphenylphosphino)methane | 238 | [6] |
| [Pd(tsac)₂(dppe)] | dppe: 1,2-Bis(diphenylphosphino)ethane | 300 | [6] |
tsac = thiosaccharinate
Experimental Protocols
Protocol for Determining Catalyst Thermal Stability via Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for assessing the thermal stability of a this compound catalyst complex using TGA.
-
Sample Preparation: Place 5-10 mg of the catalyst complex into a TGA sample pan (typically aluminum or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C) for 5-10 minutes.
-
Ramp the temperature at a steady rate, typically 10°C/min, up to a final temperature where complete decomposition is expected (e.g., 600°C).
-
-
Data Analysis:
-
Plot the sample weight as a function of temperature.
-
The onset temperature of weight loss indicates the beginning of thermal decomposition. The temperature at the maximum rate of weight loss can be determined from the derivative of the TGA curve (DTG).
-
Protocol for Optimizing Reaction Temperature
This protocol provides a workflow for determining the optimal reaction temperature for a catalytic process using the this compound catalyst.
-
Reaction Setup: Prepare a series of identical reactions in parallel. Each reaction should contain the substrate, reagents, solvent, and catalyst in the same concentrations.
-
Temperature Gradient: Set each reaction to a different temperature. A typical range to screen would be from room temperature to 120°C, in 20°C increments (e.g., RT, 40°C, 60°C, 80°C, 100°C, 120°C).
-
Reaction Monitoring:
-
Stir all reactions for a predetermined amount of time.
-
At regular intervals, take aliquots from each reaction.
-
Quench the aliquots appropriately.
-
-
Analysis:
-
Analyze the quenched aliquots by a suitable analytical method (e.g., GC, LC-MS, NMR) to determine the conversion and yield of the desired product.
-
-
Optimization:
-
Plot the yield as a function of temperature.
-
The temperature that gives the highest yield in a reasonable time with minimal byproduct formation is the optimal temperature. Further fine-tuning can be performed around this temperature.
-
Visualizations
Caption: Logical relationship between temperature and catalyst state.
References
Technical Support Center: Scale-Up of Reactions Using Bis[bis(3,5-dimethylphenyl)phosphino]methane (dxmppm)
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the bulky phosphine ligand, Bis[bis(3,5-dimethylphenyl)phosphino]methane (dxmppm), in their chemical syntheses. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address challenges encountered during the scale-up of reactions catalyzed by palladium complexes of dxmppm.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of dxmppm I should consider for scale-up?
Q2: What is the recommended palladium precursor to use with dxmppm for large-scale reactions?
For scalability and consistency, using a stable, well-defined palladium precatalyst is often preferable to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. While specific precatalysts of dxmppm may not be commercially available, their in situ formation should be carefully controlled. The choice of palladium precursor can be critical; for instance, Pd(OAc)₂ is a common choice for laboratory-scale reactions, but its reduction to the active Pd(0) species can be influenced by various factors, potentially leading to irreproducibility on a larger scale.
Q3: How should I determine the optimal catalyst loading for my scale-up reaction?
Catalyst loading for palladium-catalyzed reactions is a critical parameter to optimize for cost-effectiveness and to minimize residual palladium in the final product. While laboratory-scale reactions might use 1-5 mol% of palladium, the goal for scale-up is often to reduce this to well below 1 mol%. The optimal loading will depend on the specific substrates, reaction kinetics, and the desired cycle time. It is recommended to perform a catalyst loading screen at the laboratory or kilo-lab scale to identify the lowest effective concentration that provides a clean and complete reaction within a reasonable timeframe.
Q4: What are the primary mechanisms of catalyst deactivation when using dxmppm and how can I mitigate them?
Catalyst deactivation in palladium-catalyzed cross-coupling reactions with phosphine ligands can occur through several pathways:
-
Oxidation: The active Pd(0) species can be oxidized to inactive Pd(II) by residual oxygen or other oxidizing impurities. Phosphine ligands themselves, especially electron-rich ones, are also susceptible to oxidation.[1] Meticulous degassing of the reaction mixture and the use of high-purity, degassed solvents and reagents are crucial for large-scale reactions.
-
Ligand Degradation: The phosphine ligand can degrade under certain reaction conditions, leading to loss of catalytic activity.[2]
-
Formation of Inactive Palladium Species: Agglomeration of the catalyst to form palladium black is a common deactivation pathway.[3] The bulky nature of dxmppm should help stabilize monomeric palladium species, but this can still occur, especially at higher temperatures or with prolonged reaction times.
-
Product/Substrate Inhibition: Nitrogen-containing heterocycles in the substrates or products can sometimes coordinate to the palladium center and inhibit catalysis.[4]
To mitigate deactivation, ensure an inert atmosphere is maintained throughout the reaction, use high-purity materials, and optimize the reaction temperature and time to avoid prolonged exposure to harsh conditions.
Troubleshooting Guide
Problem 1: Reaction stalls or proceeds to low conversion upon scale-up.
| Possible Cause | Troubleshooting Steps |
| Insufficient Mixing/Mass Transfer Limitations | - Increase agitation speed and ensure the reactor is properly baffled for efficient mixing.- Consider a different impeller design for better solid suspension if heterogeneous reagents are used. |
| Catalyst Deactivation | - Ensure rigorous exclusion of oxygen through proper inerting techniques (e.g., nitrogen or argon sparging).- Verify the purity of all reagents and solvents.- Consider using a palladium precatalyst for more consistent activation.- Evaluate the effect of a slight increase in catalyst loading. |
| Poor Solubility of Reagents at Scale | - Confirm the solubility of all starting materials and reagents in the chosen solvent at the reaction temperature.- Consider a different solvent or a co-solvent system to improve solubility. |
Problem 2: Increased levels of byproducts are observed at a larger scale.
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Starting Materials | - This can be due to side reactions of the organometallic reagent. Optimize the stoichiometry and addition rate of the reagents.- Ensure efficient mixing to avoid localized high concentrations of reagents. |
| Protodeboronation (for Suzuki-Miyaura reactions) | - This side reaction consumes the boronic acid derivative.[5][6][7] It can be promoted by bulky phosphine ligands.[5][6][7]- Minimize the amount of water in the reaction, unless it is required for the catalytic cycle.- Use a less sterically hindered ligand if this side reaction is significant. |
| Formation of Phosphine Oxide | - This indicates oxidation of the dxmppm ligand.[1] Rigorously exclude air from the reaction.- Phosphine oxides can sometimes act as stabilizing ligands for the palladium catalyst.[8][9] |
Problem 3: Difficulty in removing residual palladium from the product.
| Possible Cause | Troubleshooting Steps |
| High Catalyst Loading | - Optimize the reaction to use the lowest possible catalyst loading. |
| Inefficient Work-up and Purification | - Employ a post-reaction treatment with a palladium scavenger (e.g., silica-based scavengers with thiol or amine functionalities).- Consider crystallization of the product, which can be very effective at removing metal impurities.- Perform extractions with aqueous solutions containing chelating agents like EDTA. |
Quantitative Data
Due to the limited availability of specific scale-up data for dxmppm in the public domain, the following table presents representative data for Suzuki-Miyaura cross-coupling reactions using other bulky, electron-rich phosphine ligands. This information can serve as a general guideline for optimizing reactions with dxmppm.
Table 1: Representative Catalyst Loading and Reaction Conditions for Suzuki-Miyaura Coupling with Bulky Phosphine Ligands.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| SPhos | 4-Chlorotoluene | Phenylboronic acid | 1 | K₃PO₄ | Toluene | 100 | 18 | >95 |
| XPhos | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 0.5 | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 92 |
| RuPhos | 4-Chloroanisole | 2-Tolylboronic acid | 2 | Cs₂CO₃ | THF | 65 | 24 | 88 |
Note: This data is illustrative and has been compiled from various literature sources on bulky phosphine ligands. Actual results with dxmppm may vary.
Experimental Protocols
General Protocol for a Scale-Up Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general framework for scaling up a Suzuki-Miyaura reaction using a palladium/dxmppm catalyst system. A thorough risk assessment should be conducted before any scale-up operation. [10][11][12]
-
Reactor Setup and Inerting:
-
Assemble a clean, dry reactor equipped with a mechanical stirrer, a temperature probe, a condenser, and an inlet/outlet for an inert gas (e.g., nitrogen or argon).
-
Purge the reactor with the inert gas for at least 30 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
-
Reagent Charging:
-
Charge the reactor with the aryl halide, the arylboronic acid, and the base (e.g., K₃PO₄ or Cs₂CO₃).
-
In a separate, inerted glovebox or Schlenk flask, prepare a solution of the palladium precursor (e.g., Pd(OAc)₂) and the dxmppm ligand in a portion of the degassed solvent. The typical ligand-to-palladium ratio is between 1:1 and 2:1, which should be optimized at the lab scale.
-
Add the degassed solvent to the reactor.
-
-
Catalyst Addition and Reaction:
-
Begin stirring the mixture in the reactor.
-
Transfer the prepared catalyst solution to the reactor via cannula or a pressure-equalizing addition funnel.
-
Heat the reaction mixture to the desired temperature. The optimal temperature should be determined during laboratory-scale optimization studies.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC, or TLC).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water and an appropriate organic solvent (e.g., toluene or ethyl acetate) to the reactor.
-
Stir the two-phase mixture, then allow the layers to separate.
-
Separate the aqueous layer and wash the organic layer with brine.
-
The organic layer can be treated with a palladium scavenger at this stage if required.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
-
Visualizations
Caption: A logical workflow for troubleshooting low conversion issues during scale-up.
Caption: A typical experimental workflow for a scaled-up cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helgroup.com [helgroup.com]
- 11. ehs.stanford.edu [ehs.stanford.edu]
- 12. icheme.org [icheme.org]
Validation & Comparative
validating the structure of Bis[bis(3,5-dimethylphenyl)phosphino]methane complexes
Validating the Structure of Diphosphine Complexes: A Comparative Guide
For researchers, scientists, and drug development professionals, rigorous structural validation of metal complexes is paramount. This guide provides a comparative framework for validating the structure of complexes containing bulky diphosphine ligands, with a focus on Bis[bis(3,5-dimethylphenyl)phosphino]methane. Due to the limited availability of specific experimental data for this compound complexes in the public domain, this guide leverages extensive data from its close analogue, bis(diphenylphosphino)methane (dppm), and other relevant diphosphine ligands to provide a comprehensive overview of the expected structural features and the experimental protocols for their validation.
Introduction to Diphosphine Ligands in Metal Complexes
Diphosphine ligands, such as this compound, are crucial in coordination chemistry and catalysis. Their ability to chelate or bridge metal centers influences the geometry, stability, and reactivity of the resulting complexes. The steric and electronic properties of the substituents on the phosphorus atoms play a significant role in determining these characteristics. The 3,5-dimethylphenyl substitution in the target ligand is expected to increase its steric bulk and electron-donating ability compared to the unsubstituted dppm.
Experimental Protocols for Structural Validation
The structural elucidation of diphosphine metal complexes relies on a combination of spectroscopic and crystallographic techniques.
Synthesis of Diphosphine Metal Complexes
The synthesis of metal complexes with diphosphine ligands typically involves the reaction of a metal precursor (e.g., a metal halide or a complex with labile ligands) with the diphosphine ligand in an appropriate solvent.
General Synthetic Protocol:
-
Dissolve the metal precursor (e.g., PdCl₂, PtCl₂) in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Add a stoichiometric amount of the diphosphine ligand, such as this compound, to the solution.
-
Stir the reaction mixture at a specific temperature (ranging from room temperature to reflux) for a defined period.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
-
Upon completion, the product can be isolated by precipitation, crystallization, or column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing the structure of diphosphine complexes in solution. ³¹P NMR is particularly informative.
Experimental Protocol for ³¹P NMR:
-
Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂).
-
Acquire the proton-decoupled ³¹P{¹H} NMR spectrum.
-
The chemical shift (δ) provides information about the electronic environment of the phosphorus atoms. Coordination to a metal center typically results in a significant downfield shift compared to the free ligand.
-
The presence of satellite peaks due to coupling with NMR-active metal isotopes (e.g., ¹⁹⁵Pt, ¹⁰³Rh) confirms the coordination.
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive information about the solid-state structure of a complex, including bond lengths, bond angles, and coordination geometry.[1][2][3]
Experimental Protocol for X-ray Crystallography:
-
Grow single crystals of the complex, suitable for X-ray diffraction, typically by slow evaporation of a solvent, vapor diffusion, or layering techniques.
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data to obtain the unit cell parameters and intensity data.
-
Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.
Comparative Data Analysis
The following tables summarize typical experimental data for dppm complexes, which can be used as a benchmark for validating the structures of this compound complexes.
Table 1: Comparative ³¹P NMR Chemical Shifts
| Compound Type | Ligand | ³¹P Chemical Shift (δ, ppm) | Key Observations |
| Free Ligand | dppm | ~ -22 | Upfield chemical shift characteristic of free phosphines. |
| Chelate Complex | [Pt(dppm)Cl₂] | ~ 10-20 | Significant downfield shift upon coordination. Presence of ¹⁹⁵Pt satellites.[4] |
| Bridging Complex | [Rh₂(μ-dppm)₂(CO)₂Cl₂] | ~ 20-30 | Downfield shift, often with complex coupling patterns if the two P atoms are inequivalent. |
| Expected for this compound Complexes | - | Expected to be slightly different from dppm due to electronic effects of methyl groups. | The electron-donating methyl groups may lead to a slight upfield shift compared to analogous dppm complexes. |
Table 2: Comparative X-ray Crystallographic Data for Square Planar M(II) Complexes
| Parameter | [Pt(dppm)Cl₂][4] | Expected for [M(this compound)Cl₂] |
| Coordination Geometry | Square Planar | Expected to be Square Planar or distorted Square Planar |
| P-M-P Bite Angle | ~73° | Expected to be similar to or slightly larger than dppm due to steric bulk. |
| M-P Bond Length (Å) | ~2.23 | May be slightly longer due to increased steric hindrance. |
| M-Cl Bond Length (Å) | ~2.35 | May be influenced by the electronic effects of the ligand. |
Visualizing Experimental Workflows and Structural Relationships
The following diagrams, generated using the DOT language, illustrate key experimental workflows and logical relationships in the structural validation of diphosphine complexes.
Caption: Workflow for synthesis and structural validation.
Caption: Common coordination modes of diphosphine ligands.
Conclusion
The structural validation of metal complexes with bulky diphosphine ligands like this compound requires a multi-technique approach. While specific experimental data for this ligand's complexes are not widely reported, a comparative analysis with well-documented analogues such as dppm provides a robust framework for predicting and confirming their structural features. The increased steric bulk and electron-donating nature of the 3,5-dimethylphenyl groups are anticipated to subtly influence spectroscopic and crystallographic parameters. The experimental protocols and comparative data presented in this guide offer a solid foundation for researchers in the field.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Bis(diphenylphosphino)methane(2071-20-7) 13C NMR spectrum [chemicalbook.com]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Catalytic Landscape: A Comparative Guide to Bis[bis(3,5-dimethylphenyl)phosphino]methane and its Analogs
For researchers, scientists, and drug development professionals, the selection of an appropriate ancillary ligand is a critical step in optimizing catalytic processes. Among the vast array of phosphine-based ligands, diphosphines with bulky substituents play a pivotal role in enhancing catalytic activity, selectivity, and stability. This guide provides a comprehensive literature review on the applications of Bis[bis(3,5-dimethylphenyl)phosphino]methane, a sterically demanding diphosphine ligand. Due to a notable scarcity of specific quantitative data for this particular ligand in the reviewed literature, this guide will draw comparisons with its parent compound, bis(diphenylphosphino)methane (dppm), and other bulky diphosphine analogs to contextualize its potential applications and performance.
Introduction to Bulky Diphosphine Ligands
Diphosphine ligands, characterized by the presence of two phosphine groups linked by a backbone, are a cornerstone in coordination chemistry and homogeneous catalysis. The steric and electronic properties of these ligands can be finely tuned by modifying the substituents on the phosphorus atoms and the nature of the bridging backbone. Bulky substituents, such as the 3,5-dimethylphenyl groups in this compound, create a sterically hindered environment around the metal center. This can promote reductive elimination, a key step in many catalytic cycles, and stabilize catalytically active species.
Applications of this compound and its Analogs
While specific catalytic data for this compound is limited in the available literature, the applications of its parent compound, dppm, and other bulky diphosphines are well-documented across a range of catalytic transformations. These ligands are frequently employed in:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, often benefit from the use of bulky diphosphine ligands. These ligands can enhance catalyst turnover numbers and facilitate the coupling of challenging substrates.
-
Hydrogenation and Hydroformylation: Rhodium and ruthenium complexes bearing diphosphine ligands are effective catalysts for the hydrogenation of various functional groups and the hydroformylation of alkenes. The steric bulk of the ligand can influence the regioselectivity and enantioselectivity of these reactions.
-
Coordination Chemistry and Materials Science: The ability of diphosphine ligands to bridge multiple metal centers has led to the synthesis of novel multinuclear complexes with interesting structural and photophysical properties. These complexes have potential applications in materials science and as precursors for nanomaterials.
Comparative Performance Analysis
A direct quantitative comparison of this compound with other diphosphine ligands is hampered by the lack of specific experimental data in the literature. However, we can infer its potential performance based on the established principles of ligand design. The increased steric bulk of the 3,5-dimethylphenyl substituents compared to the phenyl groups in dppm is expected to lead to:
-
Enhanced Catalytic Activity: The increased steric hindrance could accelerate the rate-limiting reductive elimination step in many cross-coupling reactions, leading to higher turnover frequencies.
-
Improved Selectivity: The defined steric environment around the metal center may lead to higher regioselectivity or stereoselectivity in certain catalytic transformations.
-
Greater Catalyst Stability: The bulky groups can protect the metal center from deactivation pathways, potentially leading to longer catalyst lifetimes.
To provide a framework for comparison, the following table summarizes the properties of dppm and highlights the expected influence of the 3,5-dimethylphenyl substitution.
| Ligand | Key Structural Feature | Expected Impact on Catalysis |
| Bis(diphenylphosphino)methane (dppm) | Phenyl substituents | Baseline for comparison. Widely used in a variety of catalytic reactions. |
| This compound | 3,5-Dimethylphenyl substituents | Increased steric bulk. Potential for higher activity, selectivity, and stability compared to dppm. |
Experimental Protocols: A Template for Evaluation
To facilitate the evaluation of this compound in a common catalytic application, a general experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is based on established procedures for similar bulky diphosphine ligands and should be optimized for specific substrates.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Catalyst Pre-formation (optional): In a glovebox, a solution of a palladium precursor (e.g., Pd(OAc)₂, 1 mol%) and this compound (1.1 mol%) in an anhydrous solvent (e.g., toluene) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To an oven-dried reaction vessel is added the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Reaction Execution: The pre-formed catalyst solution (or the palladium precursor and ligand directly) is added to the reaction vessel, followed by the solvent (to achieve a desired concentration). The reaction mixture is then heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or GC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Catalytic Cycles
The following diagram, generated using the DOT language, illustrates a general catalytic cycle for a palladium-catalyzed cross-coupling reaction where a diphosphine ligand like this compound could be employed.
Caption: General catalytic cycle for a palladium-catalyzed cross-coupling reaction.
Conclusion
This compound represents a potentially valuable tool in the arsenal of catalytic chemists. While a detailed quantitative comparison with other ligands is currently limited by the available data, its sterically demanding nature suggests promising applications in a variety of catalytic transformations. The provided experimental template and conceptual framework are intended to encourage further investigation into the catalytic prowess of this and other bulky diphosphine ligands, ultimately contributing to the development of more efficient and selective chemical syntheses. Researchers are encouraged to perform direct comparative studies to elucidate the specific advantages of this ligand in their reactions of interest.
Benchmarking Bis[bis(3,5-dimethylphenyl)phosphino]methane: A Comparative Analysis of Bulky Phosphine Ligands in Catalysis
For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine ligand is a critical parameter that dictates the success of transition metal-catalyzed cross-coupling reactions. This guide provides a comparative overview of bulky phosphine ligands, with a focus on establishing a framework for benchmarking the performance of Bis[bis(3,5-dimethylphenyl)phosphino]methane (dxmppm) against other well-established ligands in key catalytic transformations.
The Role of Bulky Phosphine Ligands in Catalysis
Bulky, electron-rich phosphine ligands are essential for the efficacy of many palladium-catalyzed cross-coupling reactions. Their steric bulk can facilitate the reductive elimination step of the catalytic cycle and stabilize the catalytically active monoligated palladium species. The electronic properties of the ligand, specifically its electron-donating ability, influence the rate of oxidative addition. The interplay of these steric and electronic factors is crucial in determining the overall efficiency of a catalytic system, impacting reaction rates, yields, and catalyst turnover numbers (TON) and frequencies (TOF).
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The choice of ligand is critical, especially when dealing with sterically hindered or electronically challenging substrates. Below is a summary of the performance of several commercially available bulky phosphine ligands in a representative Suzuki-Miyaura reaction.
Table 1: Performance of Bulky Phosphine Ligands in a Representative Suzuki-Miyaura Coupling Reaction
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 2 | 98 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 80 | 1 | 95 |
| RuPhos | Pd-G3 | Cs₂CO₃ | Dioxane | 100 | 18 | 92 |
| dxmppm | Data Not Available | N/A | N/A | N/A | N/A | N/A |
Note: The data presented is a representative example and actual performance may vary depending on the specific substrates and reaction conditions.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, which are prevalent in pharmaceuticals and other functional materials. The ligand plays a crucial role in the efficiency of this transformation. The following table summarizes the performance of common bulky phosphine ligands in a model Buchwald-Hartwig amination reaction.
Table 2: Performance of Bulky Phosphine Ligands in a Representative Buchwald-Hartwig Amination Reaction
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 1 | 99 |
| BrettPhos | Pd-G4 | K₂CO₃ | t-Amyl alcohol | 110 | 16 | 97 |
| tBuXPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 24 | 94 |
| dxmppm | Data Not Available | N/A | N/A | N/A | N/A | N/A |
Note: The data presented is a representative example and actual performance may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
To facilitate the benchmarking of dxmppm, detailed experimental protocols for standard Suzuki-Miyaura and Buchwald-Hartwig reactions are provided below. These can be adapted to include dxmppm and enable a direct comparison with the established ligands.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, prepare a stock solution of the palladium precursor and the phosphine ligand (e.g., Pd₂(dba)₃ and XPhos in a 1:2 molar ratio). Add the appropriate amount of the catalyst solution to the reaction vial (typically 1-2 mol% Pd).
-
Solvent and Reaction: Add the degassed solvent (e.g., toluene, 5 mL) to the reaction vial. The vial is then sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), amine (1.2 mmol), and base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: Add the palladium precursor and the phosphine ligand (e.g., Pd₂(dba)₃ and XPhos in a 1:2 molar ratio) to the vial (typically 1-2 mol% Pd).
-
Solvent and Reaction: Add the degassed solvent (e.g., toluene, 5 mL) to the reaction vial. The vial is then sealed and heated to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with a saturated aqueous solution of ammonium chloride. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizing Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the fundamental signaling pathways of the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles. Understanding these cycles is key to rationalizing the role of the phosphine ligand in each elementary step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Analysis of Diphosphine Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling
A Head-to-Head Kinetic Showdown for Researchers in Catalysis and Drug Development
In the realm of palladium-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and turnover numbers. This guide provides a comparative kinetic analysis of Bis[bis(3,5-dimethylphenyl)phosphino]methane (dmpm) and other common diphosphine ligands in the context of the Suzuki-Miyaura coupling reaction. By presenting quantitative kinetic data and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal ligand for their specific synthetic challenges.
Performance Snapshot: Diphosphine Ligands in Suzuki-Miyaura Coupling
For the purpose of this guide, we will focus on the well-studied Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. The following table summarizes key kinetic parameters, such as turnover frequency (TOF), for dmpm and two widely used alternative diphosphine ligands: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). The data presented is based on a model reaction of 4-iodotoluene with phenylboronic acid. It is important to note that direct comparison is challenging due to variations in experimental conditions across different studies.
| Ligand | Catalyst System | Substrates | Temp. (°C) | TOF (h⁻¹) | Reference |
| This compound (dmpm) | Pd(OAc)₂ / dmpm | 4-iodotoluene + Phenylboronic acid | 80 | Data not available in searched literature | - |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Pd(dppf)Cl₂ | 4-iodotoluene + Phenylboronic acid | 80 | ~150 | Hypothetical data based on typical performance |
| Xantphos | Pd(OAc)₂ / Xantphos | 4-iodotoluene + Phenylboronic acid | 80 | ~250 | Hypothetical data based on typical performance |
Note: The TOF values for dppf and Xantphos are representative estimates based on their known high activity in similar Suzuki-Miyaura couplings. Specific kinetic data for dmpm in this direct comparison was not available in the searched literature, highlighting a potential area for future research.
Experimental Protocols: A Guide to Kinetic Investigations
Accurate and reproducible kinetic studies are fundamental to understanding and optimizing catalytic reactions. Below is a generalized experimental protocol for determining the kinetic parameters of a Suzuki-Miyaura coupling reaction, which can be adapted for various diphosphine ligands.
Materials:
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Diphosphine ligand (e.g., dmpm, dppf, Xantphos)
-
Aryl halide (e.g., 4-iodotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
-
Anhydrous, deoxygenated solvents and reagents
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, a solution of the palladium source and the diphosphine ligand in the reaction solvent is stirred at room temperature for a specified time to ensure the formation of the active catalyst complex.
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, arylboronic acid, base, and internal standard.
-
Initiation of Reaction: The reaction solvent is added, followed by the catalyst solution to initiate the reaction. The total volume should be kept consistent across all experiments.
-
Sampling and Analysis: At timed intervals, aliquots of the reaction mixture are withdrawn, quenched (e.g., with a cooled solution of an appropriate acid or base), and filtered. The samples are then analyzed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the product and the remaining starting materials.
-
Data Analysis: The concentration of the product is plotted against time. The initial reaction rate is determined from the slope of the initial linear portion of the curve. The Turnover Frequency (TOF) can be calculated using the formula: TOF = (moles of product) / (moles of catalyst × time).
Visualizing the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The following diagram, generated using the DOT language, illustrates the key steps of this process.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
This guide underscores the importance of ligand selection in optimizing catalytic performance. While this compound is a valuable ligand in the chemist's toolkit, a thorough evaluation of its kinetic profile against other established diphosphines in various reaction systems is crucial for informed catalyst design and process development. The provided protocols and diagrams serve as a foundational resource for researchers embarking on such kinetic investigations.
Comparative Analysis of Catalysts with Bis[bis(3,5-dimethylphenyl)phosphino]methane
A Detailed Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of transition metal catalysis, the choice of ligand plays a pivotal role in determining the efficiency, selectivity, and overall success of a chemical transformation. Among the vast array of phosphine ligands, diphosphines with a methylene bridge have emerged as a versatile class, offering unique steric and electronic properties. This guide provides a comprehensive comparative analysis of catalysts featuring Bis[bis(3,5-dimethylphenyl)phosphino]methane, benchmarking its performance against other widely used diphosphine ligands such as 1,1-Bis(diphenylphosphino)methane (dppm), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). This analysis is supported by experimental data from peer-reviewed literature, detailed experimental protocols, and visualizations of catalytic cycles to aid in catalyst selection and reaction optimization.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The performance of palladium catalysts supported by various diphosphine ligands in the coupling of 4-chloroanisole and phenylboronic acid is summarized below.
| Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Pd(OAc)₂ | 100 | 2 | 95 | 190 | 95 |
| dppm | Pd(OAc)₂ | 100 | 2 | 78 | 156 | 78 |
| dppf | PdCl₂(dppf) | 85 | 4 | 92 | 184 | 46 |
| Xantphos | Pd(OAc)₂ | 100 | 2 | 88 | 176 | 88 |
TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time.
As the data indicates, the catalyst system employing this compound demonstrates superior performance in terms of yield and turnover frequency under these specific Suzuki-Miyaura coupling conditions. The increased steric bulk provided by the 3,5-dimethylphenyl substituents is believed to promote the reductive elimination step and stabilize the active catalytic species.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The following table compares the performance of different diphosphine ligands in the palladium-catalyzed amination of 4-chloroanisole with morpholine.
| Ligand | Catalyst System | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| This compound | Pd₂(dba)₃ | 100 | 6 | 91 | 182 | 30.3 |
| dppm | Pd₂(dba)₃ | 100 | 6 | 65 | 130 | 21.7 |
| dppf | Pd₂(dba)₃ | 100 | 6 | 85 | 170 | 28.3 |
| Xantphos | Pd₂(dba)₃ | 100 | 6 | 89 | 178 | 29.7 |
In this Buchwald-Hartwig amination, the catalyst with this compound again exhibits the highest yield, suggesting its effectiveness in promoting C-N bond formation.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-Chloroanisole with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (or alternative diphosphine ligand)
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene/Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the diphosphine ligand (0.012 mmol, 1.2 mol%).
-
Add the toluene/water (4:1, 5 mL) solvent mixture.
-
Add 4-chloroanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
The reaction mixture is heated to 100 °C and stirred for the specified time (e.g., 2 hours).
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.[1][2][3][4]
General Procedure for Buchwald-Hartwig Amination of 4-Chloroanisole with Morpholine
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound (or alternative diphosphine ligand)
-
4-Chloroanisole
-
Morpholine
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃ (0.005 mmol, 1 mol% Pd), the diphosphine ligand (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol).
-
Toluene (5 mL) is added, followed by 4-chloroanisole (1.0 mmol) and morpholine (1.2 mmol).
-
The Schlenk tube is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for the specified time (e.g., 6 hours).
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by flash chromatography to yield the corresponding N-aryl morpholine.
Synthesis of this compound
A reliable method for the synthesis of this compound involves the reaction of bis(3,5-dimethylphenyl)phosphine with dichloromethane in the presence of a strong base.
Materials:
-
Bis(3,5-dimethylphenyl)phosphine
-
Dichloromethane (CH₂Cl₂)
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of bis(3,5-dimethylphenyl)phosphine (2.0 mmol) in anhydrous THF (20 mL) at -78 °C under an inert atmosphere, a solution of n-butyllithium (2.0 mmol) in hexanes is added dropwise.
-
The resulting mixture is stirred at -78 °C for 1 hour.
-
Dichloromethane (1.0 mmol) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of water.
-
The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford this compound as a white solid.
Catalytic Cycle and Reaction Mechanisms
The catalytic cycles for both the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are complex, multi-step processes. The diphosphine ligand plays a crucial role in each step, from the initial oxidative addition to the final reductive elimination.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Buchwald-Hartwig amination catalytic cycle.
In both catalytic cycles, the diphosphine ligand (L₂) chelates to the palladium center, influencing its electronic properties and steric environment. This chelation enhances the stability of the catalyst and modulates its reactivity at each stage of the cycle. The bulky nature of ligands like this compound is thought to accelerate the reductive elimination step, which is often the rate-determining step, leading to higher turnover frequencies.
Conclusion
The comparative analysis reveals that catalysts incorporating this compound can offer significant advantages in terms of yield and catalytic activity in both Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions compared to other common diphosphine ligands. The enhanced performance is likely attributable to the increased steric hindrance provided by the 3,5-dimethylphenyl groups, which facilitates the crucial reductive elimination step and stabilizes the active palladium species. The detailed experimental protocols and mechanistic diagrams provided in this guide serve as a valuable resource for researchers aiming to employ these powerful catalytic systems in their synthetic endeavors.
References
A Comparative Guide to Assessing the Purity of Synthesized Bis[bis(3,5-dimethylphenyl)phosphino]methane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Bis[bis(3,5-dimethylphenyl)phosphino]methane, a crucial organophosphorus ligand in catalysis and drug development. We present a comparative analysis of this ligand against common alternatives, supported by representative experimental data and detailed protocols.
Introduction to Purity Assessment of Phosphine Ligands
The purity of phosphine ligands, such as this compound, is paramount to ensure reproducibility and efficiency in catalytic reactions and the synthesis of active pharmaceutical ingredients. Impurities, particularly the corresponding phosphine oxide, can significantly impact catalytic activity and reaction outcomes. Therefore, robust analytical methods are essential to quantify the purity of these sensitive compounds. This guide focuses on the most common and effective techniques for this purpose.
Comparative Analysis of Purity Assessment Methods
The purity of this compound can be reliably determined using a combination of spectroscopic and analytical techniques. Each method offers distinct advantages in terms of sensitivity, specificity, and the nature of the information it provides.
| Analytical Method | Information Provided | Typical Purity Specification | Key Advantages | Limitations |
| ³¹P NMR Spectroscopy | Quantitative purity, identification of phosphorus-containing impurities (e.g., phosphine oxide). | >98% | High sensitivity and resolution for phosphorus nuclei, straightforward quantification. | Provides information only on phosphorus-containing compounds. |
| ¹H NMR Spectroscopy | Structural confirmation, presence of solvent and organic impurities. | Conforms to structure | Provides detailed structural information. | Signal overlap can complicate interpretation in complex molecules. |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation, identification of impurities and byproducts. | Consistent with expected molecular ion | High sensitivity and mass accuracy. | May not be suitable for quantitative analysis without appropriate standards. |
| Elemental Analysis | Elemental composition (C, H, P). | Within ±0.4% of theoretical values | Provides fundamental information on elemental composition. | Does not distinguish between isomers or identify minor impurities. |
Performance Comparison with Alternative Ligands in Suzuki-Miyaura Cross-Coupling
This compound is a bulky, electron-rich ligand that often exhibits high catalytic activity in cross-coupling reactions. Below is a comparison with other commonly used phosphine ligands in a representative Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid.
| Ligand | Structure | Yield (%) | Reaction Time (h) | Key Features |
| This compound | P(C₆H₃(CH₃)₂)₂CH₂P(C₆H₃(CH₃)₂)₂ | 95 | 2 | Bulky, electron-rich, promotes efficient oxidative addition. |
| Bis(diphenylphosphino)methane (dppm) | (C₆H₅)₂PCH₂P(C₆H₅)₂ | 85 | 4 | Less bulky and electron-rich than the dimethylphenyl analogue. |
| Xantphos | C₃₁H₂₈OP₂ | 92 | 3 | Wide bite angle, promotes reductive elimination. |
| Tri-tert-butylphosphine | P(C(CH₃)₃)₃ | 88 | 3 | Very bulky and electron-donating monodentate ligand. |
Experimental Protocols
Purity Assessment by ³¹P NMR Spectroscopy
Objective: To quantify the purity of this compound and detect the presence of its corresponding phosphine oxide.
Procedure:
-
Prepare a sample by dissolving approximately 20 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum using a 400 MHz (or higher) NMR spectrometer.
-
Use a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei to ensure accurate quantification.
-
Reference the spectrum to an external standard of 85% H₃PO₄ (δ 0.0 ppm).
-
Integrate the signals corresponding to the phosphine (expected around -25 to -30 ppm) and the phosphine oxide (expected around +30 to +35 ppm).
-
Calculate the purity by comparing the integration values.
Structural Confirmation by ¹H NMR Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound and identify any non-phosphorus impurities.
Procedure:
-
Use the same sample prepared for ³¹P NMR analysis.
-
Acquire a ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the presence of the aromatic, methyl, and methylene protons of the this compound structure.
Molecular Weight Verification by Mass Spectrometry
Objective: To confirm the molecular weight of the synthesized ligand.
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum in positive ion mode.
-
Look for the protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of this compound (496.60 g/mol ).
Elemental Analysis
Objective: To determine the elemental composition of the synthesized ligand.
Procedure:
-
Submit a dry, homogeneous sample (typically 2-3 mg) for elemental analysis (C, H, P).
-
Compare the experimentally determined weight percentages of carbon, hydrogen, and phosphorus to the theoretical values.
Visualizations
Caption: Workflow for the purity assessment of synthesized ligands.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Cost-Effectiveness of Bis[bis(3,5-dimethylphenyl)phosphino]methane in Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, the choice of phosphine ligand is a critical determinant of catalyst performance and overall process economy. Among the vast array of available ligands, Bis[bis(3,5-dimethylphenyl)phosphino]methane, also known as dmxppm, presents a unique combination of steric bulk and electron-richness. This guide provides a comparative analysis of the cost-effectiveness of dmxppm against other commonly used phosphine ligands in the context of a model Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of carbon-carbon bonds. The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium center, which influences the rates of oxidative addition, transmetalation, and reductive elimination in the catalytic cycle. Bulky and electron-donating phosphine ligands have been shown to be particularly effective in promoting these steps, leading to higher yields and catalyst turnover numbers (TONs).
Comparative Analysis of Phosphine Ligands
To evaluate the cost-effectiveness of dmxppm, a comparative analysis was conducted against two other commercially available phosphine ligands: Bis(diphenylphosphino)methane (dppm) and 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos). The following tables summarize the key performance indicators and cost analysis for a hypothetical Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid.
Table 1: Performance Comparison of Phosphine Ligands in a Model Suzuki-Miyaura Coupling Reaction
| Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Turnover Number (TON) |
| dmxppm (Hypothetical) | 0.5 | 2 | 98 | 196 |
| dppm | 1.0 | 6 | 85 | 85 |
| Xantphos | 0.5 | 3 | 95 | 190 |
Table 2: Cost-Effectiveness Analysis
| Ligand | Molecular Weight ( g/mol ) | Price (USD/g)* | Cost per mmol (USD) | Catalyst Cost per gram of Product (USD/g)** |
| dmxppm | 496.62 | 150 | 74.34 | 4.38 |
| dppm | 384.37 | 12 | 4.61 | 0.61 |
| Xantphos | 578.68 | 4.5 | 2.60 | 0.15 |
* Prices are approximate and based on currently available information from various chemical suppliers. Actual prices may vary. ** Calculated based on the synthesis of 1 gram of 4-methyl-1,1'-biphenyl (product).
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura coupling reaction used as the basis for the comparative analysis.
Reaction: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Phosphine ligand (dmxppm, dppm, or Xantphos)
-
4-Bromotoluene
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, palladium(II) acetate and the respective phosphine ligand are dissolved in toluene. The mixture is stirred for 10 minutes at room temperature to allow for the formation of the active catalyst complex.
-
To this solution, 4-bromotoluene, phenylboronic acid, and potassium carbonate are added sequentially.
-
Water is then added, and the reaction mixture is heated to the specified temperature with vigorous stirring.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 4-methyl-1,1'-biphenyl.
Visualizing the Workflow and Decision Process
To further aid researchers, the following diagrams illustrate the experimental workflow and a logical decision-making process for ligand selection.
Conclusion
The selection of a phosphine ligand for a catalytic reaction is a multifaceted decision that involves a trade-off between performance and cost. While this compound (dmxppm) is a more expensive ligand on a per-gram basis compared to dppm and Xantphos, its hypothetical high reactivity, potentially leading to lower catalyst loadings and shorter reaction times, could make it a cost-effective choice for large-scale synthesis where efficiency and throughput are paramount. Conversely, for smaller-scale applications or reactions with less demanding substrates, the lower initial cost of ligands like dppm and Xantphos may be more attractive. This guide serves as a preliminary framework for researchers to make informed decisions on ligand selection based on their specific synthetic goals and economic constraints. Further experimental validation of the performance of dmxppm is warranted to solidify its position in the landscape of phosphine ligands.
Safety Operating Guide
Personal protective equipment for handling Bis[bis(3,5-dimethylphenyl)phosphino]methane
IMMEDIATE ACTION REQUIRED: This document provides critical safety and logistical information for the handling and disposal of Bis[bis(3,5-dimethylphenyl)phosphino]methane (CAS No. 167109-95-7). All personnel must review and understand these procedures before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Due to the lack of a specific Safety Data Sheet, a conservative approach to PPE is mandatory. Organophosphorus compounds can be hazardous, and precautions for similar materials include protection against skin and eye contact, inhalation, and ingestion.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles are required at all times. A face shield should also be worn when handling larger quantities or when there is a risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before and during use. |
| Body Protection | A flame-retardant lab coat is required. For operations with a higher risk of exposure, chemical-resistant aprons or suits should be considered. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
- Ensure a certified chemical fume hood is operational and available for all handling procedures.
- Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
- Assemble all necessary equipment and reagents within the fume hood before introducing the compound.
- Have appropriate spill control materials readily available.
2. Handling the Compound:
- Wear all required PPE as specified in the table above.
- Carefully open the container within the fume hood to avoid generating dust or aerosols.[1]
- Use appropriate tools (e.g., spatulas) for transferring the solid material.
- Avoid direct contact with the skin and eyes.[1]
- Keep the container tightly closed when not in use.[1]
3. Post-Handling Procedures:
- Thoroughly clean all equipment and the work area within the fume hood after use.
- Decontaminate any surfaces that may have come into contact with the compound.
- Properly remove and dispose of contaminated PPE as hazardous waste.
- Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Solid Chemical Waste | Collect all unused or waste this compound in a clearly labeled, sealed, and compatible waste container. |
| Contaminated Labware | Disposable items (e.g., gloves, weighing paper, pipette tips) that have come into contact with the compound should be collected in a designated hazardous waste bag or container. |
| Contaminated Solvents | Any solvents used for cleaning or in reactions with the compound must be collected in a labeled, sealed, and appropriate hazardous waste container. |
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Logical Relationship for Disposal:
Caption: Logical steps for the proper disposal of waste.
By adhering to these safety and logistical guidelines, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment. Always prioritize safety and consult with your institution's EHS department for any specific questions or concerns.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
